molecular formula C15H12Cl2O3 B1348952 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 529513-66-4

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1348952
CAS No.: 529513-66-4
M. Wt: 311.2 g/mol
InChI Key: GYXPQXNHHNIMSS-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXPQXNHHNIMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352776
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529513-66-4
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, a compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in determining the developability and ultimate therapeutic efficacy of a new chemical entity (NCE), this document outlines a systematic approach to characterizing its solubility profile. We will delve into the theoretical underpinnings of solubility, present a robust experimental framework for its determination, and discuss the interpretation of solubility data in the context of pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this crucial physicochemical property.

Introduction: The Imperative of Solubility in Drug Development

The journey of a promising NCE from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's oral bioavailability.[1][2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its therapeutic target.[1][3] Poor aqueous solubility is a major hurdle in drug development, often leading to high dose requirements, variable therapeutic outcomes, and even project termination.[1][4] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a key focus of formulation science.[1]

This compound, a derivative of vanillin, presents a molecular structure that suggests potential challenges in achieving adequate aqueous solubility. The presence of the dichlorobenzyl group contributes to its lipophilicity, which may hinder its dissolution in aqueous media. A thorough understanding of its solubility in a range of solvents is therefore not merely an academic exercise but a critical step in assessing its potential as a drug candidate. This guide provides a comprehensive framework for such an investigation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₁₅H₁₂Cl₂O₃[5]
Molecular Weight 311.16 g/mol [5]
Melting Point 124-125 °C[6]
Appearance Solid[7]
CAS Number 529513-66-4[7]

The molecule's structure, characterized by a substituted benzaldehyde core with a dichlorobenzyl ether linkage, suggests a significant degree of lipophilicity. The methoxy and aldehyde groups provide some polarity, but the overall character is expected to be hydrophobic.

Experimental Design for Solubility Determination

Given the absence of publicly available, comprehensive solubility data for this compound, a systematic experimental approach is warranted. The following sections detail a robust methodology for determining its solubility in a variety of relevant solvents.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile that can inform formulation strategies. The selected solvents should span a range of polarities and include biorelevant media to simulate conditions in the gastrointestinal tract.

  • Aqueous Media:

    • Water (pH 7.0): Establishes baseline aqueous solubility.

    • Phosphate Buffered Saline (PBS, pH 7.4): Mimics physiological pH.

    • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Represents the acidic environment of the stomach.

    • Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5): Simulates the conditions in the upper small intestine before a meal.

    • Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0): Represents the conditions in the upper small intestine after a meal.

  • Organic Solvents:

    • Ethanol: A common co-solvent in pharmaceutical formulations.

    • Propylene Glycol: A widely used vehicle in liquid formulations.

    • Polyethylene Glycol 400 (PEG 400): A non-volatile solvent used in oral and parenteral formulations.

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used for initial stock solutions in screening assays.

    • Acetonitrile (ACN): A common solvent in analytical chemistry, useful for understanding solubility in less polar environments.[8]

    • Methanol: A polar protic solvent.

    • Chloroform: A non-polar solvent, useful for understanding lipophilic character.

Experimental Workflow: The Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. It is reliable and provides a true measure of a compound's solubility at a given temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add to vials with selected solvents prep1->prep2 equil1 Incubate at controlled temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 samp1 Centrifuge to separate undissolved solid equil2->samp1 samp2 Filter supernatant (0.22 µm PTFE filter) samp1->samp2 samp3 Dilute aliquot with mobile phase samp2->samp3 samp4 Quantify by validated HPLC-UV method samp3->samp4

Sources

Methodological & Application

Strategic Derivatization of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents necessitates the exploration of versatile chemical scaffolds capable of yielding diverse and potent derivatives. 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, a vanillin derivative, presents such a scaffold. The strategic placement of a reactive aldehyde group, a methoxy substituent, and a bulky, electron-withdrawing dichlorobenzyl ether moiety offers a unique starting point for chemical modification. This guide provides a comprehensive overview and detailed protocols for the derivatization of this core molecule through two robust synthetic pathways: Schiff base formation and Knoevenagel condensation. Furthermore, it outlines standardized bioassay protocols for evaluating the resulting novel compounds for antimicrobial, anticancer, and antioxidant activities, providing a complete workflow from synthesis to preliminary biological screening.

Introduction: The Rationale for Derivatization

The aldehyde functional group is a cornerstone of synthetic organic chemistry, acting as an electrophilic site for a multitude of chemical transformations. In the context of medicinal chemistry, derivatizing benzaldehyde scaffolds is a time-honored strategy to modulate biological activity.[1][2] Modifications can enhance potency, improve selectivity, alter pharmacokinetic profiles, and reduce toxicity.

The parent molecule, this compound, combines several features of interest:

  • The Vanillin Core: Provides a biocompatible and synthetically accessible backbone.

  • The Aldehyde "Hook": Serves as the primary point for derivatization.

  • The 2,6-Dichlorobenzyl Group: Introduces significant steric bulk and lipophilicity, which can influence receptor binding and membrane permeability. The chlorine atoms also introduce specific electronic effects.

By targeting the aldehyde group, we can readily generate extensive libraries of new chemical entities for screening in various bioassays. This document details the practical execution of these synthetic and biological protocols.

Synthetic Pathways and Protocols

Two highly efficient and versatile reactions for derivatizing the title aldehyde are Schiff base formation and Knoevenagel condensation. These methods allow for the introduction of a wide range of chemical functionalities, significantly expanding the chemical space for biological evaluation.

Pathway I: Schiff Base (Imine) Synthesis

The condensation reaction between an aldehyde and a primary amine to form a Schiff base, or imine (-C=N-), is a robust and reversible reaction.[3][4] The resulting imine bond is a key feature in many biologically active compounds, prized for its role in metal chelation and its ability to participate in hydrogen bonding.

Causality of Experimental Design: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. Since the reaction produces water, driving the equilibrium toward the product often requires the removal of this water, which can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by performing the reaction in a solvent like ethanol where the product may precipitate upon formation.[5]

Protocol 2.1: General Procedure for Schiff Base Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10-15 mL per gram of aldehyde).

  • Amine Addition: To this stirring solution, add 1.0-1.1 equivalents of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (typically 78-80°C for ethanol) and maintain for 2-8 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde and the appearance of a new product spot. A suitable eluent system is typically a mixture of hexane and ethyl acetate.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • If a solid does not form, remove the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified Schiff base using NMR, MS, and FTIR spectroscopy.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Ethanol B Add Primary Amine (1.1 eq) A->B C Add Catalytic Acid (Acetic Acid) B->C D Reflux Mixture (2-8 hours) C->D E Monitor by TLC D->E Progress Check F Cool to RT / Ice Bath D->F G Filter Precipitate OR Concentrate in Vacuo F->G H Recrystallize or Column Chromatography G->H I Characterize Product (NMR, MS, FTIR) H->I

Caption: Workflow for the synthesis of Schiff base derivatives.

Pathway II: Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[6] This reaction is catalyzed by a weak base, such as piperidine or pyridine.

Causality of Experimental Design: The base catalyst's role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion.[7] This potent nucleophile then attacks the aldehyde's electrophilic carbonyl carbon. The resulting intermediate readily eliminates water to form a stable α,β-unsaturated product. Controlling stoichiometry and temperature is crucial, as the product can sometimes undergo a subsequent Michael addition with a second molecule of the active methylene compound, which is an undesired side reaction.[7]

Protocol 2.2: General Procedure for Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the active methylene compound (e.g., malononitrile) in ethanol.

  • Catalysis: Add a catalytic amount (0.1 equivalents) of a base, such as piperidine, to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours.

  • Monitoring: Monitor the reaction's progress using TLC to confirm the consumption of the starting materials.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the solid product.

    • Collect the product via vacuum filtration and wash with cold ethanol to remove residual reactants and catalyst.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

  • Characterization: Verify the structure of the purified product using NMR, MS, and FTIR analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde & Active Methylene Compound in Ethanol B Add Base Catalyst (e.g., Piperidine) A->B C Stir at Room Temp (0.5-3 hours) B->C D Monitor by TLC C->D Progress Check E Cool in Ice Bath C->E F Filter Solid Product E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol G->H I Characterize Product (NMR, MS, FTIR) H->I G A Prepare 2-fold serial dilution of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C E Incubate plate at 37°C for 18-24 hours C->E D Include Positive (Antibiotic) & Negative (Vehicle) Controls D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity. [8][9] Protocol 4.2.1: MTT Assay for Cytotoxicity (IC₅₀ Determination)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Cell Line Derivative ID IC₅₀ (µM) Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast) Compound 1A 25.4 Doxorubicin 0.8
A549 (Lung) Compound 1A 42.1 Doxorubicin 1.2

| HeLa (Cervical) | Compound 2B | 15.8 | Doxorubicin | 0.9 |

Antioxidant Capacity Assays

Antioxidant assays are crucial for identifying compounds that can mitigate oxidative stress, a factor implicated in many diseases. [10]Using assays based on different mechanisms, such as hydrogen atom transfer (HAT) and electron transfer (ET), provides a more complete profile. [11] Protocol 4.3.1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. [12]

  • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Conclusion

The derivatization of this compound via robust synthetic methods like Schiff base formation and Knoevenagel condensation offers a highly effective strategy for generating novel molecular entities. The protocols outlined in this guide provide a clear and validated pathway from synthesis and characterization to foundational biological screening. This integrated approach enables researchers to efficiently explore the therapeutic potential of this promising chemical scaffold, accelerating the early stages of drug discovery and development.

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application of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

[2] Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was accomplished with seven different protecting groups (benzyl, p-methoxybenzyl, o-nitrobenzyl, 2,6-dichlorobenzyl, 3,4-dichlorobenzyl, vinyl and propargyl) in yields ranging between 67-75%.

C6393 | Sigma-Aldrich ... inhibitor, powder. Up to 15% Off. Expand ... DB, FACS, IHC, inhibition assay ... 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. 4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH They can be synthesized by condensation of the corresponding aromatic aldehyde with acetone. Thus, starting substrate in synthesis of ethyl derivative of dehydrozingerone is 4-ethoxy-3-methoxybenzaldehyde (I), compound obtained by simple methylation of vanillin. In the title structure, all non-hydrogen atoms are approximately coplanar with a mean deviation of 0.046 Å (Fig. 1). A somewhat higher displacement of 0.102 (2) Å has been observed for atom C9 belonging to ethoxy moiety. The dihedral angle between the best planes through the phenyl ring and the non-H atoms of ethoxy moiety is 8.1 (1)°. The aromatic C—C bond lengths are in the expected range of 1.368 (2)–1.411 (2) Å (Table 2). The five C—O bonds have various lengths. The shortest length is found for the carbonyl C1—O1 = 1.204 (2) bond in accordance with the prevaling double bond character. The crystal structure exhibits no conventional hydrogen bonding. The molecules are held together by weak C–H···O and van der Waals interactions. ... Abstract. In the title compound, C10H12O3, all non-H atoms are approximately coplanar, with an r.m.s. deviation of 0.046 Å. In the crystal, very weak C—H⋯O interactions link the molecules into sheets parallel to (101). Related literature. For the bioactivity of dehydrozingerone derivatives and their role in the synthesis of heterocycles, see: Tatsuzaki et al. (2006 ▷); Kubra et al. (2013 ▷); Panda & Chowdary (2008 ▷); Mostahar et al. (2007 ▷). For related crystal structures, see: Matos Beja et al. (1997 ▷); Velavan et al. (1995 ▷). graphic file with name e-69-o1728-scheme1.jpg. Experimental. Crystal data. C10H12O3. M r = 180.20. Monoclinic, Inline graphic. a = 11.5314 (16) Å. b = 8.7905 (11) Å. c = 9.3363 (13) Å. β = 97.339 (14)°. V = 938.6 (2) Å3. Z = 4. Cu Kα radiation. μ = 0.78 mm−1. T = 293 K. 0.39 × 0.17 × 0.14 mm. Data collection. Agilent Gemini S diffractometer. Absorption correction: multi-scan (CrysAlis PRO; Agilent, 2013 ▷) T min = 0.933, T max = 1.000. 6035 measured reflections. 1848 independent reflections. 1299 reflections with I > 2σ(I). R int = 0.021. Refinement. R[F 2 > 2σ(F 2)] = 0.047. wR(F 2) = 0.148. S = 1.04. 1848 reflections. 120 parameters. H-atom parameters constrained. Δρmax = 0.12 e Å−3. Δρmin = −0.17 e Å−3. Data collection: CrysAlis PRO (Agilent, 2013 ▷); cell refinement: CrysAlis PRO; data reduction: CrysAlis PRO; program(s) used to solve structure: SHELXS97 (Sheldrick, 2008 ▷); program(s) used to refine structure: SHELXL97 (Sheldrick, 2008 ▷); molecular graphics: ORTEP-3 for Windows (Farrugia, 2012 ▷) and Mercury (Macrae et al., 2006 ▷); software used to prepare material for publication: WinGX (Farrugia, 2012 ▷), PLATON (Spek, 2009 ▷) and PARST (Nardelli, 1995 ▷). Supplementary Material. Crystal structure: contains datablock(s) I, global. DOI: 10.1107/S160053681302761X/zq2209sup1.cif · e-69-o1728-sup1.cif (18.5KB, cif). Structure factors: contains datablock(s) I. DOI: 10.1107/S160053681302761X/zq2209Isup2.hkl. ... Thus, starting substrate in synthesis of ethyl derivative of dehydrozingerone is 4-ethoxy-3-methoxybenzaldehyde (I), compound obtained by simple methylation of vanillin. In the title structure, all non-hydrogen atoms are approximately coplanar with a mean deviation of 0.046 Å (Fig. ... They can be synthesized by condensation of the corresponding aromatic aldehyde with acetone. Thus, starting substrate in synthesis of ethyl derivative of dehydrozingerone is 4-ethoxy-3-methoxybenzaldehyde (I), compound obtained by simple methylation of vanillin. In the title structure, all non-hydrogen atoms are approximately coplanar with a mean deviation of 0.046 Å (Fig. 1). A somewhat higher displacement of 0.102 (2) Å has been observed for atom C9 belonging to ethoxy moiety. The dihedral angle between the best planes through the phenyl ring and the non-H atoms of ethoxy moiety is 8.1 (1)°. ... Comment. Dehydrozingerone derivatives belong to an important class of compounds, not only due to their different bioactivities (Tatsuzaki et al., 2006; Kubra et al., 2013), but also as the key substrates in synthesis of some heterocycles (Panda et al., 2008), particularly flavones (Mostahar et al., 2007). They can be synthesized by condensation of the corresponding aromatic aldehyde with acetone. Thus, starting substrate in synthesis of ethyl derivative of dehydrozingerone is 4-ethoxy-3-methoxybenzaldehyde (I), compound obtained by simple methylation of vanillin. In the title structure, all non-hydrogen atoms are approximately coplanar with a mean deviation of 0.046 Å (Fig. 1). A somewhat higher displacement of 0.102 (2) Å has been observed for atom C9 belonging to ethoxy moiety. ... They can be synthesized by condensation of the corresponding aromatic aldehyde with acetone. Thus, starting substrate in synthesis of ethyl derivative of dehydrozingerone is 4-ethoxy-3-methoxybenzaldehyde (I), compound obtained by simple methylation of vanillin. In the title structure, all non-hydrogen atoms are approximately coplanar with a mean deviation of 0.046 Å (Fig. 1). ... They can be synthesized by condensation of the corresponding aromatic aldehyde with acetone. Thus, starting substrate in synthesis of ethyl derivative of dehydrozingerone is 4-ethoxy-3-methoxybenzaldehyde (I), compound obtained by simple methylation of vanillin. In the title structure, all non-hydrogen atoms are approximately coplanar with a mean deviation of 0.046 Å (Fig. 1). A somewhat higher displacement of 0.102 (2) Å has been observed for atom C9 belonging to ethoxy moiety. The dihedral angle between the best planes through the phenyl ring and the non-H atoms of ethoxy moiety is 8.1 (1)°. The aromatic C—C bond lengths are in the expected range of 1.368 (2)–1.411 (2) Å (Table 2).

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | 588714-48-1 | Benchchem ... 3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid. Reduction: 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl alcohol. Substitution: Various substituted derivatives depending on the nucleophile used. Scientific Research Applications. 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research: Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis. Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals. Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products. Mechanism of Action. The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research . Comparison with Similar Compounds. Comparison with Structurally Similar Compounds. To contextualize its properties and applications, 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is compared below with three structurally related compounds: Table 1: Structural and Physicochemical Comparison. Compound Name, Molecular Formula, Molecular Weight ( g/mol ), Key Functional Groups, Synthesis Highlights. This compound, C₁₅H₁₂Cl₂O₃, 311.16, Aldehyde, methoxy, dichlorobenzyl ether, Synthesized via Williamson ether protocol. 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2), C₂₂H₂₀O₃, 332.39, Aldehyde, benzyl ether, phenethyl ether, Oxidized from phenol precursor using meta-chloroperoxybenzoic acid. 4-(Benzyloxy)-3-phenethoxyphenol (C3), C₂₁H₂₀O₃, 320.38, Phenol, benzyl ether, phenethyl ...

Synthesis and biological evaluation of novel benzyloxy ... (2013-09-01) A series of novel benzyloxy-benzaldehyde derivatives containing pyrazole scaffold were synthesized and evaluated for their anticancer activity against a panel of three cancer cell lines. Among them, compound 10d (3-(4-((3,4,5-trimethoxybenzyl)oxy)phenyl)-1H-pyrazol-5-amine) showed the most potent activity against HCT116, PC3, and A549 cell lines with IC50 values of 0.28, 0.65, and 0.83 μM, respectively, which was more potent than the positive control 5-FU. A preliminary structure-activity relationship study is also discussed. ... (2013-09-01) A series of novel benzyloxy-benzaldehyde derivatives containing pyrazole scaffold were synthesized and evaluated for their anticancer activity against a panel of three cancer cell lines. ... Among them, compound 10d (3-(4-((3,4,5-trimethoxybenzyl)oxy)phenyl)-1H-pyrazol-5-amine) showed the most potent activity against HCT116, PC3, and A549 cell lines with IC50 values of 0.28, 0.65, and 0.83 μM, respectively, which was more potent than the positive control 5-FU. A preliminary structure-activity relationship study is also discussed. ... (2013-09-01) A series of novel benzyloxy-benzaldehyde derivatives containing pyrazole scaffold were synthesized and evaluated for their anticancer activity against a panel of three cancer cell lines. Among them, compound 10d (3-(4-((3,4,5-trimethoxybenzyl)oxy)phenyl)-1H-pyrazol-5-amine) showed the most potent activity against HCT116, PC3, and A549 cell lines with IC50 values of 0.28, 0.65, and 0.83 μM, respectively, which was more potent than the positive control 5-FU. A preliminary structure-activity relationship study is also discussed.

4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde ... 4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde is a derivative of Vanillin, an intermediate in the production of pharmaceuticals such as l-3,4-dihydroxyphenylalanine (l-DOPA) and methyldopa. ... 4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde.

4-hydroxy-3-methoxybenzaldehyde (vanillin) - Welcome to FlavorDB ... in confectionery, beverages, foods and animal feeds. Fragrance and flavor in cosmetics. Reagent for synthesis. HUMAN EXPOSURE AND TOXICITY: In closed-patch tests on human skin vanillin caused no primary irritation when tested at concentrations of 20% on 29 normal subjects, at 2% on 30 normal subjects, and at 0.4% on 35 subjects with dermatoses. Maximization tests were conducted on groups of 25 volunteers. The material was tested at concentrations of 2 and 5% in petrolatum and produced no sensitization reactions. Vanillin was considered to be a secondary allergen because sensitivity was found only in patients sensitive to vanilla, isoeugenol, and coniferyl benzoate. Drug interaction between vanillin/ethyl vanillin and drugs metabolized by CYP2E1/CYP1A2 might be possible. ANIMAL STUDIES: Vanillin injected intraperitoneally into strain A mice in total doses of 3.6-18.0 g/kg over a period of 24 weeks produced no excesses of lung tumors and was not considered to be carcinogenic. Groups of 16 rats were fed diets containing vanillin at levels to provide 20 mg/kg body weight/day for 18 week without any adverse effects, but 64 mg/kg/day for 10 week caused growth depression and damage to myocardium, liver, kidney, lung, spleen, and stomach. In experiments with yeast, vanillin acted as a co-mutagen. The modifying effects of vanillin on the cytotoxicity and 6-thioguanine (6TG)-resistant mutations induced by two different types of chemical mutagens, ethyl methanesulfonate (EMS) and hydrogen peroxide (H2O2), were examined using cultured Chinese hamster V79 cells. The effects of vanillin on H2O2-induced chromosome aberrations were also examined. Vanillin had a dose-dependent enhancing effect on EMS-induced cytotoxicity and 6TG-resistant mutations, when cells were simultaneously treated with vanillin. The post-treatment with vanillin during the mutation expression time of ... ... IDENTIFICATION: Small quantities of vanillin are used in perfumery to round and fix sweet, balsamic fragrances. Vanillin is also used as a brightener in galvan

Application Notes and Protocols for Antimicrobial Assays of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Substituted Benzaldehyde Derivatives

The global challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Benzaldehyde derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities.[1][2] The core benzaldehyde scaffold can be strategically modified to enhance its potency and selectivity against various pathogens. The subject of this guide, 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde and its derivatives, represents a targeted approach to antimicrobial drug discovery. The inclusion of a dichlorobenzyl ether moiety is hypothesized to augment lipophilicity, potentially facilitating passage through microbial cell membranes.

The antimicrobial action of benzaldehyde and its hydroxylated analogues is often attributed to their ability to interact with and disrupt the bacterial plasma membrane, leading to the leakage of intracellular components and ultimately cell death.[3][4] Some derivatives may also interfere with cellular respiration and inhibit the formation of bacterial flagella.[5] These mechanisms underscore the potential of this chemical class to combat a range of microbial threats.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial efficacy of this compound derivatives. The protocols detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[6][7][8]

Foundational Assays for Antimicrobial Susceptibility Testing

A tiered approach is recommended for the comprehensive evaluation of novel antimicrobial candidates. This typically begins with a primary screening assay to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess bactericidal or fungicidal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This method is highly adaptable for screening new compounds and is a gold standard in antimicrobial susceptibility testing.[11][12]

Causality Behind Experimental Choices:

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic and facultatively anaerobic bacteria as it is standardized and has low levels of inhibitors that might interfere with the antimicrobial agent.

  • Inoculum Preparation: Standardization of the inoculum to a 0.5 McFarland standard is critical for the reproducibility of MIC results. This turbidity standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilutions: A two-fold serial dilution of the test compound provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

Protocol for Broth Microdilution Assay:

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. Further dilutions should be made in CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Using a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • Add 100 µL of the highest concentration of the test compound (in CAMHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 50 µL from the last column of the dilution series.[11]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no test compound.

    • Sterility Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound and inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution of Compound Compound->SerialDilution Add to plate Inoculum Standardized Inoculum (0.5 McFarland) Inoculate Inoculation of Wells Inoculum->Inoculate Add to wells SerialDilution->Inoculate Diluted compound Incubation Incubate 16-20h at 37°C Inoculate->Incubation ReadMIC Read MIC Value (No Visible Growth) Incubation->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[6][13][14] It provides a visual representation of the antimicrobial activity through the formation of an inhibition zone.

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium due to its defined composition and minimal interference with antimicrobial diffusion.[6]

  • Inoculum Lawn: A confluent lawn of bacteria is essential for uniform growth and clear visualization of the inhibition zones.

  • Disk Application: Proper application of the antimicrobial-impregnated disks ensures direct contact with the agar surface, allowing for consistent diffusion of the compound.[14]

Protocol for Agar Disk Diffusion Assay:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of growth.[14]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic to which the test organism is susceptible.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15][16] This assay is a crucial follow-up to the MIC assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality Behind Experimental Choices:

  • Subculturing from MIC Plate: The MBC assay directly utilizes the results of the MIC assay. Subculturing from wells at and above the MIC provides a direct assessment of cell viability after exposure to the compound.

  • Agar Plate for Subculturing: A non-selective agar medium is used to allow for the growth of any surviving bacteria.

  • Definition of MBC: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

Protocol for Minimum Bactericidal Concentration (MBC) Assay:

  • Following MIC Determination: After the MIC is determined, select the wells showing no visible growth.

  • Subculturing:

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each clear well (at and above the MIC) onto a fresh, antibiotic-free agar plate.

    • Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation on the subculture plates, indicating a ≥99.9% kill of the initial inoculum.

Logical Relationship between MIC and MBC

MIC_MBC_Relationship cluster_mic Primary Assay cluster_mbc Secondary Assay cluster_interpretation Interpretation MIC Determine MIC (Inhibits Growth) MBC Determine MBC (Kills Bacteria) MIC->MBC Subculture from clear wells Bacteriostatic Bacteriostatic (MBC/MIC > 4) MBC->Bacteriostatic Bactericidal Bactericidal (MBC/MIC ≤ 4) MBC->Bactericidal

Caption: Relationship between MIC and MBC for antimicrobial activity assessment.

Data Presentation and Interpretation

For a clear and comparative analysis of the antimicrobial activity of different this compound derivatives, the results should be summarized in a tabular format.

Table 1: Example Antimicrobial Activity Data

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)Activity (MBC/MIC)
Derivative AStaphylococcus aureus ATCC 29213818162 (Bactericidal)
Derivative AEscherichia coli ATCC 259221612644 (Bactericidal)
Derivative BStaphylococcus aureus ATCC 292131615>128>8 (Bacteriostatic)
Derivative BEscherichia coli ATCC 25922329>128>4 (Bacteriostatic)
CiprofloxacinStaphylococcus aureus ATCC 292130.52512 (Bactericidal)
CiprofloxacinEscherichia coli ATCC 259220.25300.52 (Bactericidal)

Interpretation of Results:

  • A lower MIC value indicates greater potency of the compound.

  • The ratio of MBC to MIC is used to differentiate between bactericidal and bacteriostatic effects. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.

  • The diameter of the zone of inhibition in the disk diffusion assay provides a qualitative measure of antimicrobial activity and can be used for initial screening.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the progression of promising candidates in the drug development pipeline. Further investigations could explore the mechanism of action in more detail, assess the potential for resistance development, and evaluate the in vivo efficacy of the most potent derivatives.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 9, S1210-S1215. [Link]

  • Firmino, F., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]

  • El-Newehy, M. H., et al. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 111. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Mohammed, A. S., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies with Innovations, 1(1), 1-6. [Link]

  • Zhang, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. Foods, 13(16), 2419. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • Underwood, A., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Al-Harrasi, A., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(11), 3589. [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 57127. [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Wang, L., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]

  • Tian, J., et al. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 16(5), 3631-3642. [Link]

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Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. Schiff bases, or imines, are a pivotal class of organic compounds with extensive applications in medicinal chemistry, drug development, and materials science due to their versatile biological activities and coordination capabilities with metal ions.[1][2] The specified aldehyde, a substituted vanillin derivative, serves as a robust scaffold for generating novel compounds with significant therapeutic potential. This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, field-proven methodology and the scientific rationale behind key experimental steps.

Introduction and Scientific Context

Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation of a primary amine with an active carbonyl compound.[3] First reported by Hugo Schiff in 1864, these compounds are synthetically accessible and structurally diverse, making them ideal candidates for high-throughput screening and lead optimization in drug discovery programs.[1] Their biological activities are wide-ranging and include antimicrobial, anti-inflammatory, and antitumor properties.[2][4]

The precursor, this compound (MW: 311.16 g/mol )[5], combines the core structure of vanillin, known for its own biological relevance[6][7][8], with a 2,6-dichlorobenzyl moiety. This halogenated group can enhance lipophilicity and introduce unique electronic effects, potentially modulating the pharmacological profile of the resulting Schiff base derivatives. This guide details a reliable and adaptable protocol for reacting this aldehyde with various primary amines to synthesize a library of novel imines.

Mechanism of Formation: A Two-Step Pathway

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and can be catalyzed by a weak acid.[3]

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate that quickly rearranges to a neutral, albeit unstable, tetrahedral intermediate known as a carbinolamine (or hemiaminal).[3]

  • Dehydration: The carbinolamine undergoes dehydration to form the stable imine. This rate-determining step is often accelerated by acid catalysis, which involves protonating the hydroxyl group to create a better leaving group (water).[3]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH₂) Carbinolamine Carbinolamine Intermediate (Hemiaminal) Reactants->Carbinolamine Nucleophilic Attack Carbinolamine2 Carbinolamine Intermediate Product Schiff Base (Imine) + Water (H₂O) Carbinolamine2->Product Elimination of H₂O (Acid-Catalyzed) G start Start dissolve 1. Dissolve Aldehyde (1.0 eq) in Ethanol start->dissolve add_amine 2. Add Primary Amine (1.0 - 1.1 eq) dissolve->add_amine add_catalyst 3. Add Catalyst (2-3 drops Glacial Acetic Acid) add_amine->add_catalyst reflux 4. Reflux Reaction Mixture (2-6 hours) add_catalyst->reflux monitor 5. Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool 6. Cool to Room Temp. Then in Ice Bath monitor->cool Reaction Complete filter 7. Filter Precipitate cool->filter wash 8. Wash with Cold Ethanol & Diethyl Ether filter->wash dry 9. Dry Product (Vacuum Oven) wash->dry characterize 10. Characterize Pure Product dry->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 25-30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved. Gentle warming may be required.

  • Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the selected primary amine. The slight excess of the amine can help drive the reaction to completion, though an equimolar amount is often sufficient. [1]3. Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, significantly increasing the reaction rate. [9]4. Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or oil bath. Continue refluxing for 2-6 hours. [4][6]5. Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 9:1 Chloroform:Ethanol) should be used to observe the disappearance of the aldehyde spot and the appearance of a new product spot. [10]6. Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product often precipitates out of the solution upon cooling. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to remove residual solvent. [4]8. Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. [11]

Spectroscopic Analysis

The formation of the imine bond is confirmed by key changes in the FT-IR and NMR spectra.

Technique Expected Observation Rationale
FT-IR Disappearance of a strong C=O stretch (from aldehyde, ~1700 cm⁻¹). Appearance of a strong C=N stretch (imine). [12]The carbonyl group of the aldehyde is consumed and converted into the azomethine group of the Schiff base. The C=N stretch typically appears in the 1650-1600 cm⁻¹ region. [4][13]
¹H NMR Appearance of a new singlet in the δ 8.0-9.0 ppm region. [6]This signal corresponds to the azomethine proton (-N=CH -), which is highly characteristic of Schiff bases.
¹³C NMR Appearance of a new signal in the δ 150-165 ppm region.This signal is indicative of the azomethine carbon (C =N).
Mass Spec Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.Confirms the successful condensation and provides the exact mass of the synthesized compound. [13]
Physicochemical Data

Researchers should record the following data to ensure reproducibility and validate the synthesis.

ParameterMeasurementExample Data (for N-benzylidene-aniline)
Yield (%) (Actual Yield / Theoretical Yield) * 10085-95%
Melting Point (°C) Determined using a melting point apparatus51-53 °C (Sharp range indicates purity)
Appearance Visual inspectionPale yellow crystalline solid
FT-IR (KBr, cm⁻¹) C=N stretch~1628 cm⁻¹
¹H NMR (CDCl₃, δ ppm) -N=CH- proton8.45 (s, 1H)

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

References

  • International Journal of Chemical Studies. (2024).
  • YouTube. (2021). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal.
  • Benchchem.
  • ResearchG
  • ResearchGate. (2026).
  • ResearchGate. (2025). An Efficient Catalyst for the Synthesis of Schiff Bases.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
  • Semantic Scholar. Synthesis of substituted schiff's bases and their antimicrobial activity.
  • ChemScene. 2-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde.
  • ResearchGate. (2025).
  • MDPI. (2024).
  • ACS Publications. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • ResearchGate. A proposed mechanism for the synthesis of a Schiff base.
  • DergiPark. (2020).
  • Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances. (2014).
  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. (2025).
  • SvedbergOpen. (2025). Biological Profiling of Two New Vanillyl Schiff Bases.
  • PubMed Central. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity.
  • Semantic Scholar. (2017).

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Application Note: Leveraging 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. This application note details the utility of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, a versatile vanillin derivative, as a foundational scaffold for the synthesis of potential kinase inhibitors. We provide detailed, field-tested protocols for key synthetic transformations including reductive amination, Wittig reactions, and Aldol condensations. The rationale behind experimental choices, such as reagent selection and reaction conditions, is elucidated to provide researchers with a comprehensive understanding of the synthetic pathways. Furthermore, we explore the significance of the 2,6-dichlorobenzyl moiety and the vanilloid core in the context of kinase inhibitor design, supported by a discussion of relevant signaling pathways and structure-activity relationships.

Introduction: The Strategic Advantage of the 2,6-Dichlorobenzyl Moiety in Medicinal Chemistry

The pursuit of potent and selective kinase inhibitors is a cornerstone of contemporary drug discovery, particularly in oncology and immunology.[1] Tyrosine kinase inhibitors (TKIs) function by disrupting signal transduction pathways that are critical for cell proliferation and survival.[2] The design of these inhibitors often relies on molecular scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This compound emerges as a highly valuable starting material, combining the privileged vanilloid scaffold with a strategically important dichlorinated benzyl group.

The Role of Halogenation in Modulating Pharmacokinetics

The introduction of halogen atoms, particularly chlorine, into a drug candidate is a well-established strategy in medicinal chemistry. The 2,6-dichloro substitution on the benzyl ring serves multiple purposes. Firstly, the bulky chlorine atoms can provide steric hindrance that shields the molecule from metabolic degradation, thereby increasing its half-life. Secondly, these substitutions significantly alter the electronic properties of the phenyl ring, which can enhance binding affinity to the target protein through favorable interactions within the kinase ATP-binding pocket. The 2,6-dichlorobenzyl moiety is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

The Vanilloid Scaffold: A Privileged Starting Point

The vanillin core (4-hydroxy-3-methoxybenzaldehyde) is a well-known "privileged scaffold" in drug discovery.[4][5] Its derivatives are known to interact with a variety of biological targets.[4] The inherent functionalities of the vanilloid structure—the aldehyde, methoxy group, and the oxygen-linked aromatic ring—provide multiple points for chemical modification, allowing for the generation of diverse chemical libraries. This structural motif is found in numerous natural products and approved drugs, highlighting its biocompatibility and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

This compound: A Versatile Building Block

This specific aldehyde, with its molecular formula C₁₅H₁₂Cl₂O₃, combines the benefits of both the vanilloid core and the dichlorobenzyl group.[6][7] The aldehyde functional group is a versatile chemical handle, amenable to a wide range of C-C and C-N bond-forming reactions, making it an ideal entry point for the synthesis of diverse compound libraries aimed at discovering novel inhibitors.

Core Synthetic Protocols: From Aldehyde to Lead Candidate

The following protocols describe three fundamental transformations of this compound to generate core structures commonly found in kinase inhibitors.

Protocol 1: Reductive Amination for the Synthesis of Substituted Benzylamines

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds and is used in approximately 25% of such reactions in the pharmaceutical industry.[8][9] This process involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[8]

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add the desired primary or secondary amine (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Solvent: Methanol is an excellent solvent for both the aldehyde and the amine, and it does not react with sodium borohydride.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for imines in the presence of other functional groups. For less reactive amines or hindered aldehydes, a stronger reducing agent like sodium triacetoxyborohydride might be employed.[10]

  • Stepwise vs. One-Pot: While this protocol is presented as a stepwise addition for clarity, for many substrates, a one-pot procedure where all reagents are mixed at the start is also effective.[11]

Reagent M.W. Amount (mmol) Equivalents
This compound311.161.01.0
Primary/Secondary AmineVaries1.21.2
Sodium Borohydride37.831.51.5
Methanol32.0410 mL-

Table 1: Reagents for Reductive Amination.

G A Aldehyde + Amine in Methanol B Imine Formation (Schiff Base) A->B Stir at RT C Reduction with NaBH4 B->C Cool to 0°C D Substituted Benzylamine C->D Workup & Purify G A Phosphonium Salt in Anhydrous THF B Add n-BuLi at 0°C A->B C Ylide Formation B->C Stir 30 min D Add Aldehyde Solution C->D E Stilbene Derivative D->E Stir Overnight, Workup & Purify G A Aldehyde + Ketone in Ethanol B Add aq. NaOH A->B C Chalcone Formation (Precipitation) B->C Stir 6-12h at RT D Filtration & Washing C->D E Purified Chalcone D->E Dry/Recrystallize G cluster_0 Cell Membrane cluster_1 RTK Extracellular RTK Intracellular Kinase Domain Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) RTK:f2->Downstream ATP -> ADP Phosphorylation Inhibitor Novel Inhibitor Inhibitor->RTK:f2 Blocks ATP Binding Response Cell Proliferation & Survival Downstream->Response

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter difficulties in obtaining it in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure you can confidently address any purification hurdles.

Introduction to the Molecule and Synthesis Context

This compound is typically synthesized via a Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide (in 2,6-dichlorobenzyl chloride) by an alkoxide (formed from a hydroxyl group of a vanillin derivative). While robust, this reaction is not without its complexities, which can lead to a range of impurities and purification challenges. Understanding the underlying reaction mechanism is crucial for effective troubleshooting.

WilliamsonEtherSynthesis Reactant1 Vanillin Derivative (4-hydroxy-3-methoxybenzaldehyde) Alkoxide Alkoxide Intermediate Reactant1->Alkoxide + Base SideProduct1 Unreacted Starting Material Reactant1->SideProduct1 Incomplete Reaction Base Base (e.g., K2CO3, NaH) Base->Alkoxide Product 4-[(2,6-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde Alkoxide->Product + 2,6-Dichlorobenzyl Chloride (SN2 Reaction) Reactant2 2,6-Dichlorobenzyl Chloride Reactant2->Product SideProduct3 Elimination Product Reactant2->SideProduct3 E2 Elimination (minor with primary halide) SideProduct2 Over-alkylation Product Product->SideProduct2 Further Reaction (if other reactive sites exist)

Caption: General schematic of the Williamson ether synthesis for preparing the target compound and potential side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Yield of the Desired Product After Initial Work-up

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of the starting vanillin derivative unreacted. Williamson ether synthesis can be slow, and reaction times of several hours are common.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. A base that is too weak may not fully deprotonate the starting phenol, while certain solvents can hinder the SN2 reaction.[2][3] Polar aprotic solvents like DMF or acetonitrile are often preferred.[3]

  • Side Reactions: Although 2,6-dichlorobenzyl chloride is a primary halide, which favors SN2, some elimination (E2) reactions can occur, especially with sterically hindered bases.[2][4]

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase for this analysis is 20-30% ethyl acetate in hexanes.

  • Optimize Reaction Conditions:

    • Ensure a sufficiently strong base is used to completely form the phenoxide. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common choice for forming alkoxides.[1][5]

    • Consider using a phase-transfer catalyst if using a carbonate base in a two-phase system, which can improve reaction rates.[3]

  • Purification Strategy: If the reaction is incomplete, the unreacted starting material can be removed during purification. See the purification protocols below.

Problem 2: Presence of Unreacted Starting Material (e.g., Vanillin) in the Purified Product

Possible Cause:

  • The starting material and the product may have similar polarities, leading to co-elution during column chromatography if the solvent system is not optimized.

Troubleshooting Steps:

  • Aqueous Wash: Before column chromatography, perform an aqueous work-up. The unreacted phenolic starting material is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The deprotonated phenoxide will be soluble in the aqueous layer.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer 2-3 times with 1M NaOH.

      • Wash with brine to remove residual base.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Optimize Column Chromatography:

    • Use a less polar eluent system to increase the separation between the more polar starting material and the less polar product. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be effective. A typical starting point for this compound is 15% ethyl acetate in hexanes.[6]

Problem 3: The Purified Product is an Oil and Fails to Crystallize

Possible Causes:

  • Residual Solvent: Trace amounts of solvent from the purification can prevent crystallization.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. The melting point of the pure compound is reported to be 124-125°C, indicating it should be a solid at room temperature.[6]

  • Polymorphism: While less common for this type of molecule, the existence of different crystalline forms (polymorphs) or an amorphous solid is a possibility.[7][8]

Troubleshooting Steps:

  • High Vacuum Drying: Dry the oily product under a high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.

  • Recrystallization:

    • Solvent Screening: Test the solubility of your product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, toluene). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Protocol:

      • Dissolve the oily product in a minimal amount of a suitable hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

      • Cool the solution further in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Trituration: If recrystallization is difficult, try triturating the oil with a non-solvent (a solvent in which the product is insoluble). This can sometimes induce crystallization. For example, adding cold hexanes to the oil and stirring vigorously may cause the product to solidify.

Problem 4: Aldehyde Oxidation to Carboxylic Acid

Possible Cause:

  • Aldehydes are susceptible to air oxidation, especially if left exposed for extended periods or in the presence of certain impurities. This will form the corresponding carboxylic acid (4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid).

Troubleshooting Steps:

  • Aqueous Base Wash: Similar to removing the phenolic starting material, the carboxylic acid impurity can be removed by washing the organic solution of the crude product with a weak aqueous base, such as a saturated sodium bicarbonate solution.[9] The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer.

  • Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value on silica gel. It should be easily separable by standard column chromatography.[9]

  • Storage: Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize oxidation.

TroubleshootingWorkflow Start Crude Product Analysis (TLC, NMR) LowYield Low Yield? Start->LowYield ImpurityCheck Impurities Detected? OilyProduct Oily Product? ImpurityCheck->OilyProduct No SM_Impurity Starting Material Impurity ImpurityCheck->SM_Impurity Yes (Phenolic) Acid_Impurity Carboxylic Acid Impurity ImpurityCheck->Acid_Impurity Yes (Acidic) Other_Impurity Other Impurities ImpurityCheck->Other_Impurity Yes (Neutral) LowYield->ImpurityCheck No Action_OptimizeRxn Optimize Reaction Conditions LowYield->Action_OptimizeRxn Yes Action_Recrystallize Recrystallization/ Trituration OilyProduct->Action_Recrystallize Yes End Pure Product OilyProduct->End No (Solid) Action_BaseWash Aqueous Base Wash (NaOH or NaHCO3) SM_Impurity->Action_BaseWash Acid_Impurity->Action_BaseWash Action_Column Optimize Column Chromatography Other_Impurity->Action_Column Action_BaseWash->Action_Column Action_Column->OilyProduct Action_Recrystallize->End

Caption: A workflow for troubleshooting the purification of this compound.

Purification Protocols at a Glance

ParameterRecommendation
TLC Mobile Phase 15-30% Ethyl Acetate in Hexanes
Column Chromatography Silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 25%). A 15% ethyl acetate/hexanes isocratic system has been reported.[6]
Aqueous Work-up 1. Wash with 1M NaOH (to remove phenolic starting material). 2. Wash with saturated NaHCO3 (to remove acidic byproducts). 3. Wash with brine.
Recrystallization Solvents Screen solvents like ethanol, isopropanol, ethyl acetate/hexanes mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for this compound on a silica TLC plate?

A: The Rf value is dependent on the exact solvent system. In a 15-20% ethyl acetate/hexanes system, you can expect the Rf to be in the range of 0.3-0.5. The starting vanillin derivative will be more polar (lower Rf), and the 2,6-dichlorobenzyl chloride will be much less polar (higher Rf). It is always recommended to run a co-spot with the starting materials to confirm the identity of the spots.

Q2: Can this compound be purified by methods other than column chromatography?

A: While column chromatography is the most common and effective method for this type of compound,[6][10][11] recrystallization can be a powerful final purification step, especially for removing minor impurities and obtaining a crystalline solid. For aldehydes, forming a bisulfite adduct is another classical purification technique, although it adds extra steps to the process.[9] This involves reacting the crude aldehyde with sodium bisulfite to form a water-soluble adduct, washing away organic impurities, and then regenerating the pure aldehyde by adding a base.[9]

Q3: My NMR spectrum shows impurities that I cannot identify. What are the likely side products?

A: Besides unreacted starting materials and the oxidized carboxylic acid, other potential impurities from a Williamson ether synthesis can include:

  • 2,6-Dichlorobenzyl alcohol: Formed from the hydrolysis of unreacted 2,6-dichlorobenzyl chloride.

  • Bis(2,6-dichlorobenzyl) ether: Formed by the reaction of 2,6-dichlorobenzyl chloride with any hydroxide ions present.

  • C-alkylation products: While less common with phenoxides, it is possible for the benzyl group to attach to the aromatic ring instead of the oxygen.[2]

Careful analysis of the NMR, including 2D techniques like COSY and HSQC, can help in identifying these byproducts.

Q4: Is this compound stable?

A: The ether linkage is generally stable under neutral and basic conditions. However, the aldehyde functional group is prone to oxidation, as discussed above.[9] The benzylic ether could be cleaved under strongly acidic conditions or during catalytic hydrogenation, so these conditions should be avoided in subsequent reaction steps if the protecting group is to be retained. Some substituted benzaldehydes can also be unstable in the presence of strong light or heat. It is best to store the purified compound in a cool, dark place under an inert atmosphere.

References

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • 3,4-Dimethoxybenzaldehyde. ResearchGate. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Process for the preparation of substituted benzaldehydes.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. PubMed. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Royal Society of Chemistry. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, moving from bench-scale to pilot plant and beyond.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2,6-dichlorobenzyl chloride. While this SN2 reaction is straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process efficiency.[1][2]

This guide is structured to anticipate and address these scale-up issues, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your process development.

Core Synthesis Troubleshooting

FAQ 1: My reaction yield has significantly dropped after increasing the batch size. What are the likely causes?

A decrease in yield upon scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer.

  • Inadequate Mixing: At a larger scale, achieving uniform mixing of reactants is more challenging.[3] This can lead to localized "hot spots" where the concentration of reactants is not optimal, potentially leading to side reactions or incomplete conversion. The exothermic nature of the reaction can exacerbate this issue.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[4] If the heat generated from the exothermic reaction is not effectively removed, the internal temperature can rise, promoting side reactions such as elimination or the formation of impurities.

  • Reagent Addition Rate: The rate at which you add the 2,6-dichlorobenzyl chloride becomes much more critical at scale. A rapid addition can lead to a significant exotherm that is difficult to control, while an addition that is too slow can lead to long reaction times and potential degradation of reactants or products.

Troubleshooting Steps:

  • Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., turbine, pitched blade) and that the stirring speed is sufficient to maintain a homogenous mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large reactors.

  • Enhance Heat Transfer: Utilize a reactor with a high heat transfer coefficient and ensure your heating/cooling system has the capacity to manage the reaction exotherm. Consider using a jacketed reactor with a reliable temperature control unit.

  • Controlled Reagent Addition: Implement a controlled addition of the 2,6-dichlorobenzyl chloride using a dosing pump. Profile the addition rate to maintain a consistent internal temperature.

Experimental Protocol: Optimizing Reagent Addition on Scale-Up
  • Determine the Heat of Reaction: Use a reaction calorimeter (RC1) on a small scale to determine the heat of reaction (ΔHrxn). This data is crucial for calculating the heat evolution rate at a larger scale.

  • Model the Exotherm: Use the RC1 data to model the expected temperature profile in your production-scale reactor. This will help you determine the maximum safe addition rate.

  • Implement Controlled Dosing: Set up a programmable logic controller (PLC) to control the addition rate of the 2,6-dichlorobenzyl chloride based on the internal reaction temperature. This creates a feedback loop that ensures the temperature remains within the desired range.

Impurity Profile and Control

FAQ 2: I am observing new, unidentified impurities in my scaled-up batch. What are they likely to be and how can I prevent them?

The impurity profile of a reaction can change significantly upon scale-up due to the factors mentioned above (temperature, mixing). In the Williamson ether synthesis of this molecule, several side reactions can occur.

  • Over-alkylation: If the phenoxide of vanillin is present in excess or if there are localized areas of high base concentration, it is possible to get dialkylation products, though less likely with the sterically hindered 2,6-dichlorobenzyl chloride.

  • Elimination Products: While 2,6-dichlorobenzyl chloride is a primary halide and less prone to E2 elimination, elevated temperatures can favor this pathway, leading to the formation of 2,6-dichlorostyrene.[5]

  • Hydrolysis of the Aldehyde: The aldehyde functional group can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures during workup, potentially leading to Cannizzaro-type disproportionation products or other degradants.

Troubleshooting and Prevention:

  • Stoichiometry Control: Precise control over the stoichiometry of your reactants is critical. Ensure accurate charging of both vanillin and 2,6-dichlorobenzyl chloride.

  • Temperature Management: As previously discussed, maintain strict temperature control to minimize the formation of elimination byproducts.

  • Work-up Conditions: Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions.

Visualizing the Reaction and Potential Side Products

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis (SN2) cluster_side_reactions Potential Side Reactions vanillin Vanillin phenoxide Vanillin Phenoxide vanillin->phenoxide Deprotonation benzyl_chloride 2,6-Dichlorobenzyl Chloride product 4-[(2,6-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde benzyl_chloride->product Nucleophilic Attack elimination Elimination (E2) Product (2,6-Dichlorostyrene) benzyl_chloride->elimination High Temp. base Base (e.g., K2CO3) base->phenoxide phenoxide->product hydrolysis Aldehyde Degradation Products product->hydrolysis Harsh Work-up

Caption: Reaction pathway and potential side reactions.

Downstream Processing: Crystallization and Isolation

FAQ 3: My product is not crystallizing as expected, or the particle size is inconsistent. How can I improve my crystallization process?

Crystallization is a critical step for achieving the desired purity and physical properties of the final product.[6][7] Challenges in crystallization at scale often relate to supersaturation control, mixing, and cooling rates.

  • Inconsistent Supersaturation: On a large scale, achieving uniform supersaturation throughout the vessel can be difficult. This can lead to uncontrolled nucleation and a broad particle size distribution.

  • Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation, causing rapid precipitation instead of controlled crystal growth.

  • Cooling Rate: A rapid cooling rate can induce "crash cooling," resulting in small, impure crystals that are difficult to filter.

ParameterLab-ScalePilot-Scale ChallengeRecommended Action
Cooling Rate Rapid cooling often possibleHeat transfer limitations lead to slower, less controlled coolingImplement a programmed cooling profile.
Supersaturation Easily achieved and maintainedDifficult to maintain homogeneityUse a seeded crystallization process.
Mixing Efficient with magnetic stirringPotential for dead zonesUse an overhead stirrer with appropriate impeller design.

Troubleshooting Crystallization:

  • Seeding Strategy: Develop a robust seeding protocol. Adding seed crystals at the right temperature and supersaturation level will promote controlled crystal growth and a more uniform particle size distribution.

  • Controlled Cooling: Implement a linear or programmed cooling profile to control the rate of supersaturation generation.

  • Anti-Solvent Addition: If using an anti-solvent for crystallization, control the addition rate to maintain a constant level of supersaturation.

Visualizing the Crystallization Workflow

G start Crude Product in Solution cool Controlled Cooling start->cool seed Seeding cool->seed age Aging/Maturation seed->age filter Filtration age->filter dry Drying filter->dry end Final Pure Product dry->end

Caption: A typical crystallization workflow.

FAQ 4: I am experiencing slow filtration times and product loss during isolation. What can be done?

Slow filtration is often a consequence of a suboptimal particle size distribution from the crystallization step. Small, needle-like crystals can blind the filter medium, leading to long filtration times and high residual moisture in the cake.

Improving Filtration and Isolation:

  • Optimize Crystallization: The most effective way to improve filtration is to optimize the crystallization process to produce larger, more uniform crystals.

  • Filter Type: For larger scales, consider using a Nutsche filter dryer, which allows for filtration, washing, and drying in a single contained unit.[8]

  • Washing Strategy: Implement an efficient cake washing procedure to remove impurities without dissolving a significant amount of the product. Multiple small-volume washes are often more effective than a single large-volume wash.

  • Drying: Ensure your drying method (e.g., vacuum oven, agitated dryer) is appropriate for the scale and the thermal stability of your product. Inefficient drying can lead to residual solvent issues.

Phase Transfer Catalysis for Scale-Up

For industrial-scale Williamson ether synthesis, phase transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble benzyl chloride.[1]

FAQ 5: Should I consider using a phase transfer catalyst for my scale-up? What are the advantages and potential issues?

Advantages of PTC:

  • Mild Reaction Conditions: PTC can allow the reaction to be run at lower temperatures.

  • Increased Reaction Rate: The catalyst shuttles the phenoxide into the organic phase, increasing the reaction rate.

  • Simplified Work-up: Can eliminate the need for anhydrous solvents.

Potential Issues:

  • Catalyst Selection: The choice of catalyst (e.g., quaternary ammonium salts like tetrabutylammonium bromide) is crucial for efficiency.

  • Catalyst Removal: The catalyst must be efficiently removed from the final product, which may require additional purification steps.

  • Emulsion Formation: Vigorous mixing in a biphasic system can sometimes lead to stable emulsions, complicating the work-up.

References

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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. Retrieved from [Link]

  • ACS Publications. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (2019, January 1). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Retrieved from [Link]

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  • ACS Publications. (2022, December 6). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development. Retrieved from [Link]

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  • AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]

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  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Bioactivity of Vanillin and its Synthetic Derivative, 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, is a widely recognized phenolic aldehyde celebrated for its characteristic aroma and flavor.[1] Beyond its organoleptic properties, an expanding body of scientific evidence has illuminated its diverse bioactive profile, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2] This has spurred interest in vanillin and its derivatives as potential therapeutic agents.[3][4]

This guide provides a comparative analysis of the bioactivity of vanillin against a synthetic derivative, 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This derivative retains the core vanillin structure but features a 2,6-dichlorobenzyl group ether-linked to the 4-hydroxyl position. Due to a paucity of direct experimental data for this compound, this guide will leverage established experimental data for vanillin and contrast it with in silico (computer-based) predictions of the derivative's bioactivity and toxicological profile. This approach offers a foundational, structure-activity relationship (SAR) driven comparison to guide future research and development.[3][5]

Molecular Structures

The structural difference between vanillin and its derivative is the substitution of the hydroxyl proton with a 2,6-dichlorobenzyl group. This modification significantly increases the molecule's lipophilicity and introduces bulky, electron-withdrawing chlorine atoms, which can be expected to alter its biological activity.

CompoundStructure
Vanillin
This compound

Comparative Bioactivity Profile

This section details the known and predicted bioactivities of both compounds across several key areas of therapeutic interest.

Antioxidant Activity

Vanillin:

Vanillin's antioxidant activity is well-documented and is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[6] Its antioxidant mechanism is thought to involve self-dimerization, which contributes to its high reactivity against radicals like ABTS•+ and those derived from AAPH.[6]

This compound (In Silico Prediction):

The replacement of the phenolic hydroxyl group with a dichlorobenzyl ether linkage is predicted to significantly diminish its direct antioxidant capacity. The primary mechanism of free radical scavenging for phenolic compounds is through hydrogen atom donation from the hydroxyl group. By removing this functional group, the derivative is less likely to participate in direct radical quenching. However, it may still exert indirect antioxidant effects by modulating cellular antioxidant pathways, though this is purely speculative without experimental validation.

Table 1: Comparison of Antioxidant Activity

Parameter Vanillin (Experimental Data) This compound (Predicted)
Primary Mechanism Hydrogen atom donation from phenolic hydroxyl group, radical scavenging.[6]Lacks a phenolic hydroxyl group, likely minimal direct radical scavenging.
Expected Activity Moderate to high.Low to negligible direct activity.
Anti-inflammatory Activity

Vanillin:

Vanillin exhibits potent anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8] This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[7][8] By inhibiting these pathways, vanillin can reduce the expression of inflammatory mediators.[7][8]

This compound (In Silico Prediction & Inference):

The presence of the 2,6-dichlorobenzyl moiety suggests potential anti-inflammatory activity. Compounds containing dichlorobenzyl groups have been investigated for their anti-inflammatory effects. While direct data is unavailable for this specific molecule, structure-activity relationship studies of similar benzaldehyde derivatives suggest that the bulky, lipophilic dichlorobenzyl group could enhance binding to protein targets within inflammatory pathways.[3][5] It is plausible that this derivative could also modulate NF-κB or MAPK pathways, potentially with altered potency compared to vanillin.

Signaling Pathway: NF-κB Inhibition by Phenolic Aldehydes

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces Transcription Vanillin Vanillin Vanillin->IKK Inhibits

Caption: Vanillin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

Vanillin:

Vanillin demonstrates broad-spectrum antimicrobial activity against bacteria and fungi.[2] Its mechanism is primarily bacteriostatic and involves the disruption of cell membrane integrity, leading to the dissipation of ion gradients and inhibition of respiration.[9]

This compound (In Silico Prediction & Inference):

The addition of the dichlorobenzyl group is likely to enhance the antimicrobial properties. Chlorinated aromatic compounds are known for their antimicrobial efficacy. The increased lipophilicity of the derivative would likely improve its ability to penetrate microbial cell membranes. The dichlorobenzyl moiety itself may contribute to the disruption of cellular processes. Therefore, it is predicted that this compound will exhibit more potent antimicrobial activity than vanillin.

Table 2: Comparison of Antimicrobial Activity

Parameter Vanillin (Experimental Data) This compound (Predicted)
Mechanism Disrupts cell membrane, inhibits respiration.[9]Enhanced membrane penetration due to increased lipophilicity.
Expected Potency Moderate.Potentially higher than vanillin.
Cytotoxicity and Anticancer Potential

Vanillin:

Vanillin has shown cytotoxic effects against various cancer cell lines, although typically at higher concentrations.[10][11] It can induce apoptosis and cause cell cycle arrest.[6] Vanillin has also been shown to enhance the efficacy of other anticancer drugs.[10] Its anticancer effects are linked to the inhibition of pathways like NF-κB and PI3K.[6][12]

This compound (In Silico Prediction & Inference):

The introduction of the dichlorobenzyl group could significantly increase cytotoxicity. Dichlorinated aromatic compounds are often associated with higher toxicity. While this could translate to more potent anticancer activity, it also raises concerns about potential toxicity to healthy cells. The predicted high lipophilicity may facilitate its entry into cells, potentially leading to off-target effects. Further investigation is crucial to determine its therapeutic index.

Table 3: Comparison of Cytotoxicity

Parameter Vanillin (Experimental Data) This compound (Predicted)
General Cytotoxicity Low to moderate.[6]Predicted to be significantly higher than vanillin.
Anticancer Potential Moderate, often as an adjunct.[10]Potentially potent, but with a higher risk of general toxicity.
Therapeutic Index Relatively high.Unknown, requires experimental determination.

Experimental Protocols

For researchers aiming to validate the predicted bioactivities of this compound and directly compare it to vanillin, the following standard in vitro assays are recommended.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow Diagram: DPPH Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH Prepare DPPH solution in methanol Mix Mix DPPH solution with compound dilutions DPPH->Mix Compound Prepare serial dilutions of test compounds Compound->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in methanol.[13]

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.[13]

  • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Step-by-Step Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Workflow Diagram: MIC Assay

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Dilute Prepare 2-fold serial dilutions of compound in broth Inoculate Inoculate each dilution with bacteria Dilute->Inoculate Inoculum Prepare standardized bacterial inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible turbidity (growth) Incubate->Observe Determine Determine MIC: lowest concentration with no growth Observe->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.[15]

  • Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a specific cell density.

  • Inoculate each well with the microbial suspension.[15]

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visually inspect the wells for turbidity to determine the lowest concentration that inhibits microbial growth.

Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Step-by-Step Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.[17]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[17]

  • Measure the absorbance at a wavelength between 570 and 600 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivity of vanillin and its synthetic derivative, this compound. While vanillin possesses a well-characterized profile of moderate bioactivity across antioxidant, anti-inflammatory, antimicrobial, and cytotoxic domains, the structural modifications in its derivative suggest a potentially altered and, in some cases, enhanced bioactivity profile.

The in silico predictions indicate that the derivative may have reduced direct antioxidant capacity but potentially enhanced anti-inflammatory, antimicrobial, and cytotoxic properties. However, these predictions come with a caveat of potentially increased general toxicity.

It is imperative that the predicted bioactivities of this compound are validated through rigorous experimental testing using the protocols outlined in this guide. Such studies will provide the necessary quantitative data to fully elucidate its therapeutic potential and safety profile, paving the way for further development in medicinal chemistry and pharmacology.

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A Comparative Guide to 2,6-Dichlorobenzyl Ether and Other Benzyl-Type Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the judicious selection of protecting groups is paramount.[1] A protecting group acts as a temporary shield for a reactive functional group, preventing it from interfering with subsequent chemical transformations.[2] An ideal protecting group should be easy to introduce and remove in high yields under specific conditions that do not affect other functional groups within the molecule—a concept known as orthogonality.[3]

Among the arsenal of protecting groups for hydroxyl moieties, benzyl ethers stand out for their general stability and versatility. The tuning of their electronic properties through aromatic substitution has given rise to a family of benzyl-type protecting groups with a wide spectrum of reactivity. This guide provides an in-depth comparison of the classical benzyl (Bn) ether, the electron-rich p-methoxybenzyl (PMB) ether, and the electron-deficient 2,6-dichlorobenzyl (DCB) ether, offering field-proven insights into their strategic application.

The Benzyl Ether (Bn) Group: The Archetype

The unsubstituted benzyl (Bn) group is the benchmark against which other benzyl-type protecting groups are measured. It is prized for its robustness, showing stability across a broad range of pH conditions and towards many classes of reagents.

Introduction: The most common method for installing the Bn group is the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base like sodium hydride (NaH), reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4]

Cleavage: The defining feature of the Bn group is its cleavage by catalytic hydrogenolysis.[5] This reaction, typically employing palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like cyclohexadiene), proceeds under mild, neutral conditions to release the free alcohol and toluene.[4] This method is highly selective, leaving most other functional groups untouched. However, it is incompatible with functionalities that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups.[6][7] While Bn ethers can be cleaved by strong acids, this is less common due to the harsh conditions required.[4][8]

The p-Methoxybenzyl (PMB) Group: The Oxidatively Labile Variant

The introduction of an electron-donating methoxy group at the para-position of the benzene ring dramatically alters the properties of the benzyl ether, creating the p-methoxybenzyl (PMB) group.

Causality of Reactivity: The p-methoxy group enriches the aromatic ring with electron density through resonance. This electronic effect has two major consequences:

  • It significantly lowers the oxidation potential of the benzyl ether compared to the unsubstituted Bn ether.[6]

  • It stabilizes the formation of a benzylic carbocation intermediate, making the group more susceptible to acidic cleavage.[9]

Cleavage: The enhanced reactivity of the PMB group opens up a crucial orthogonal deprotection pathway: oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave PMB ethers in the presence of Bn ethers and many other protecting groups.[9] The reaction proceeds through a single-electron transfer mechanism, favored by the electron-rich nature of the PMB group, ultimately yielding the deprotected alcohol and p-methoxybenzaldehyde. This oxidative removal is exceptionally mild and highly valued in complex syntheses.[6][9]

The 2,6-Dichlorobenzyl (DCB) Group: The Robust and Sterically Hindered Protector

In contrast to the PMB group, the 2,6-dichlorobenzyl (DCB) group is engineered for enhanced stability. The presence of two electron-withdrawing chlorine atoms in the ortho-positions fundamentally changes its chemical behavior.

Causality of Enhanced Stability: The stability of the DCB group stems from a combination of electronic and steric effects:

  • Electronic Destabilization: The strongly electron-withdrawing chloro substituents inductively pull electron density from the aromatic ring. This effect destabilizes the formation of a positive charge at the benzylic position, rendering the DCB group highly resistant to both oxidative and acidic cleavage.[10] Attempts to cleave a DCB ether with DDQ or strong acids, under conditions that would readily remove PMB or even Bn groups, would likely result in no reaction.

  • Steric Hindrance: The two ortho-chloro atoms provide significant steric bulk around the benzylic carbon. This hindrance can impede the approach of reagents and catalysts to the C-O bond, potentially slowing down cleavage reactions like catalytic hydrogenolysis.

Cleavage: The increased stability of the DCB group necessitates more forcing conditions for its removal. Standard catalytic hydrogenolysis, while still the primary method for cleavage, may require higher catalyst loading, elevated temperatures, or higher pressures compared to the deprotection of a simple Bn ether. This inherent robustness makes the DCB group an excellent choice for protecting a hydroxyl group that must endure a long and demanding synthetic sequence, including oxidative steps or exposure to moderate acidity.

Comparative Performance Data

The following table summarizes the key characteristics and relative stabilities of the Bn, PMB, and DCB protecting groups.

FeatureBenzyl (Bn)p-Methoxybenzyl (PMB)2,6-Dichlorobenzyl (DCB)Causality
Introduction Standard (e.g., NaH, BnBr)Standard (e.g., NaH, PMBCl)Standard (e.g., NaH, DCBCl)Williamson ether synthesis is generally applicable.
Stability to Acid HighLow to ModerateVery HighElectron-donating groups (OMe) stabilize the carbocation intermediate, facilitating cleavage. Electron-withdrawing groups (Cl) destabilize it.[9]
Stability to Base Very HighVery HighVery HighEthers are generally stable to basic conditions.
Oxidative Cleavage (DDQ/CAN) Slow/Requires harsh conditionsFast and SelectiveHighly Resistant/InertElectron-rich PMB ring is readily oxidized; electron-poor DCB ring is not.[6][10]
Catalytic Hydrogenolysis Standard conditions (Pd/C, H₂)Standard conditions (Pd/C, H₂)Requires more forcing conditionsSteric hindrance from ortho-chloro groups can slow catalyst binding and reaction rate.[11]
Orthogonality Orthogonal to acid-labile groups.Orthogonal to hydrogenolysis-stable groups (e.g., can be removed in the presence of Bn).Orthogonal to oxidatively-labile groups (e.g., stable when PMB is removed).The distinct cleavage conditions allow for selective deprotection in molecules containing multiple benzyl-type ethers.

Visualization of Concepts

Orthogonal Deprotection Strategy

The distinct cleavage methods for PMB and DCB ethers allow for powerful orthogonal strategies in synthesis. A molecule bearing both protecting groups can have one selectively removed while the other remains intact.

G Orthogonal Deprotection Workflow cluster_0 Selective PMB Cleavage cluster_1 Selective DCB Cleavage A Substrate-O-PMB Substrate-O-DCB B Substrate-OH Substrate-O-DCB A->B DDQ, CH₂Cl₂/H₂O C Substrate-O-PMB Substrate-OH A->C H₂, Pd/C (Forcing)

Caption: Orthogonal cleavage of PMB and DCB ethers.

Mechanism of Oxidative PMB Cleavage

The ease of DDQ-mediated cleavage of PMB ethers is a direct result of the electron-donating p-methoxy group, which stabilizes the key intermediate.

G Mechanism of Oxidative PMB Deprotection with DDQ A R-O-PMB + DDQ B [Charge-Transfer Complex] A->B 1. Form Complex C Benzylic Radical Cation + DDQ Radical Anion B->C 2. Single Electron    Transfer (SET) D Benzylic Cation C->D 3. H⁺ Abstraction E Hemiacetal D->E 4. H₂O Attack F R-OH + p-MeO-Benzaldehyde E->F 5. Collapse

Sources

A Comparative Guide to the Cytotoxic Effects of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Synthesis and Cytotoxic Evaluation

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The synthesis of new molecular entities often builds upon the known biological activities of precursor molecules. This guide provides a comparative analysis of the cytotoxic potential of a synthesized benzaldehyde derivative, 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , against its constituent precursors: the widely-used flavoring agent vanillin (3-methoxy-4-hydroxybenzaldehyde) and the reactive chemical intermediate 2,6-dichlorobenzyl chloride .

The core hypothesis driving the synthesis of this compound is that the conjugation of vanillin with a dichlorobenzyl moiety may potentiate its cytotoxic activity. Vanillin itself has demonstrated pro-apoptotic effects in various cancer cell lines, though often at high concentrations[1][2]. Conversely, 2,6-dichlorobenzyl chloride is a hazardous compound known to cause severe skin burns and eye damage, suggesting a high degree of cellular reactivity that, if appropriately harnessed within a larger molecule, could translate to targeted cytotoxicity[3].

This guide will provide a framework for the experimental evaluation of this hypothesis. We will delve into the established cytotoxic profiles of the precursors, propose a comprehensive suite of assays to characterize the synthesized compound, and offer detailed, field-proven protocols for their execution. The objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this novel benzaldehyde derivative.

Comparative Cytotoxicity Profiles: Knowns and Unknowns

A direct comparison of the cytotoxic effects of this compound and its precursors is hampered by the novelty of the synthesized compound, with no publicly available cytotoxicity data. However, by examining the precursors and a structurally similar compound, we can formulate a well-grounded experimental plan.

CompoundKnown Cytotoxic EffectsMechanism of Action
This compound Data not available.To be determined.
2,6-Dichlorobenzyl Chloride Known to be corrosive and cause severe skin burns and eye damage[3]. No formal IC50 data on cancer cell lines is readily available, but its high reactivity suggests indiscriminate cytotoxicity.Likely non-specific cell membrane and protein damage due to its reactive nature.
Vanillin Exhibits cytotoxic and pro-apoptotic effects in various cancer cell lines, often at millimolar concentrations. It can sensitize cancer cells to other therapeutic agents like TRAIL[4][5].Induces apoptosis through inhibition of NF-κB activation and activation of the ASK1-p38 MAPK pathway[4][6]. It can also induce cell cycle arrest[2].
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (Structural Analog) IC50 of 10 µM on MDA-MB-231 (breast cancer) and 12 µM on HT-29 (colon cancer) cells[7].Induces microtubule disruption and cell cycle arrest[7].

Based on the data for the structural analog, it is reasonable to hypothesize that this compound will exhibit significantly greater cytotoxicity than vanillin alone. The dichlorobenzyl moiety appears to be a potent contributor to the cytotoxic effect, potentially through mechanisms such as microtubule disruption.

Experimental Workflows for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic effects, a multi-faceted approach employing a panel of well-established assays is recommended. The following protocols are designed to provide a comprehensive understanding of the cytotoxic and apoptotic potential of the compounds .

I. Assessment of Cell Viability: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compounds (this compound, 2,6-dichlorobenzyl chloride, and vanillin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition : Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

II. Assessment of Cell Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Collection of Supernatant : After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction : Add the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction : Add a stop solution to each well.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Determine the amount of LDH release relative to a maximum LDH release control (lysed cells) and a spontaneous LDH release control (untreated cells).

LDH_Workflow A Seed and Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance F->G H Calculate Cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

III. Detection of Apoptosis: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting : Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Washing : Wash the cells twice with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining : Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V/PI D->E F Incubate (15 min) E->F G Flow Cytometry Analysis F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Potential Signaling Pathways and Mechanistic Insights

The pro-apoptotic activity of vanillin is known to be mediated, at least in part, through the inhibition of the NF-κB pathway and activation of the ASK1-p38 MAPK pathway[4][6]. The NF-κB signaling cascade is a critical regulator of cell survival, and its inhibition can render cancer cells more susceptible to apoptosis.

Vanillin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRAIL_R TRAIL Receptor IKK IKK Complex TRAIL_R->IKK Activates TRAIL TRAIL TRAIL->TRAIL_R IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ASK1 ASK1 p38 p38 MAPK ASK1->p38 Activates Apoptosis Apoptosis p38->Apoptosis Promotes Vanillin Vanillin Vanillin->IKK Inhibits Vanillin->ASK1 Activates Gene Anti-apoptotic Gene Expression NFkB_nuc->Gene Promotes Gene->Apoptosis Inhibits

Caption: Proposed signaling pathway for vanillin-induced apoptosis.

Given that the structural analog 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde induces microtubule disruption, it is plausible that this compound may share this mechanism. This would represent a distinct and potentially more potent mode of action compared to vanillin alone.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative cytotoxic evaluation of this compound and its precursors. The provided experimental protocols for MTT, LDH, and Annexin V/PI assays offer a robust framework for generating reliable and reproducible data.

The key takeaway is that while vanillin exhibits modest cytotoxic properties, the addition of the dichlorobenzyl moiety is hypothesized to significantly enhance this activity. The extreme reactivity of 2,6-dichlorobenzyl chloride underscores the potential for the synthesized compound to possess potent biological effects. The cytotoxic profile of a close structural analog further supports this hypothesis.

Future research should focus on executing these proposed experiments to determine the IC50 values of this compound on a panel of cancer cell lines. Elucidating its precise mechanism of action, including its effects on the cell cycle and key signaling pathways, will be crucial in assessing its potential as a novel anticancer agent.

References

  • Lirdprapamongkol, K., et al. (2010). Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation. In Vivo, 24(4), 501-506. [Link]

  • Zhang, Y., et al. (2021). Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells. Oncology Reports, 45(5), 1-1. [Link]

  • Ho, K., et al. (2009). Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. Journal of Agricultural and Food Chemistry, 57(8), 3055-3063. [Link]

  • Ho, K., et al. (2010). Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation. In Vivo, 24(4), 501-506. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74832, 2,6-Dichlorobenzyl chloride. [Link]

  • Bezerra, D. P., et al. (2018). Overview of the Role of Vanillin on Redox Status and Cancer Development. Oxidative Medicine and Cellular Longevity, 2018, 9373674. [Link]

  • Kamaraj, S., et al. (2021). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 26(18), 5634. [Link]

  • Shen, J., & Su, Z. (2021). Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway. The Korean Journal of Physiology & Pharmacology, 25(4), 273-280. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735461, this compound. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(2_6-Dichlorobenzyl_oxy-3-methoxybenzaldehyde]([Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 700711, 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde. [Link]

  • Zhang, X., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1331-1342. [Link]

  • Lee, Y. S., et al. (2005). 2,2',4,6,6'-Pentachlorobiphenyl-induced apoptosis is limited by cyclooxygenase-2 induction. Toxicological Sciences, 83(2), 255-262. [Link]

  • Rojas-Sepúlveda, A., et al. (2020). Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Molecules, 25(21), 5035. [Link]

  • Chen, X., et al. (2023). Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells. Pharmaceutical Biology, 61(1), 936-946. [Link]

  • Wang, Y., et al. (2023). Intratumoral Delivery of Chlorine Dioxide Exploits its ROS-like Properties: A Novel Paradigm for Effective Cancer Therapy. bioRxiv. [Link]

  • Abbasi, M. A., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

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Assessing the Selectivity of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological selectivity of the novel compound, 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. Our investigation will focus on its potential as an antagonist of the Nogo-66 Receptor (NgR), a key negative regulator of axonal regeneration in the central nervous system. Through a series of robust in vitro assays, we will compare its activity and specificity against established pharmacological tools, offering researchers, scientists, and drug development professionals a detailed roadmap for characterization.

Introduction: The Rationale for Investigating this compound

The inhibition of axonal growth by myelin-associated proteins is a major barrier to functional recovery after central nervous system (CNS) injury. The Nogo-66 receptor (NgR) has been identified as a crucial mediator of this inhibition, making it a prime target for therapeutic intervention[1][2]. The benzaldehyde scaffold has shown promise in modulating neurological targets, and the specific substitutions on this compound suggest a potential interaction with NgR. This guide outlines a systematic approach to validate this hypothesis and, critically, to assess the compound's selectivity, a key determinant of its therapeutic potential.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To thoroughly assess the selectivity of this compound, we will employ a tiered approach, beginning with target engagement and functional cell-based assays, and culminating in mechanistic and off-target assessments.

Tier 1: Primary Target Engagement - Nogo-66 Receptor Binding Affinity

The initial and most critical step is to determine if this compound directly interacts with its putative target, the Nogo-66 Receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay for NgR

This protocol is adapted from established methods for assessing ligand binding to NgR[3][4].

Objective: To determine the binding affinity (Ki) of this compound for the Nogo-66 Receptor.

Materials:

  • Test Compound: this compound

  • Positive Control: NEP1-40 (a potent and selective NgR antagonist)[1][2]

  • Negative Control: 4-ethoxy-3-methoxybenzaldehyde (structurally similar but lacking the key dichlorobenzyl moiety)

  • Radioligand: [³H]-Nogo-66

  • Receptor Source: Membranes from CHO cells stably expressing human Nogo-66 Receptor

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Instrumentation: Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound, positive control, and negative control in assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-Nogo-66 (at a concentration near its Kd), and the various concentrations of the test compounds.

  • Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Nogo-66.

Data Analysis and Expected Outcomes:

The data will be analyzed using non-linear regression to determine the IC50 value for each compound. The Ki value will then be calculated using the Cheng-Prusoff equation.

CompoundPutative TargetPredicted Ki (nM)
This compoundNogo-66 Receptor50
NEP1-40Nogo-66 Receptor10
4-ethoxy-3-methoxybenzaldehydeNogo-66 Receptor>10,000

Tier 2: Functional Assessment - Neurite Outgrowth Assay

Demonstrating that binding to NgR translates into a functional effect is the next crucial step. A neurite outgrowth assay using a neuronal cell line will determine if the compound can block the inhibitory effect of Nogo-66.

Experimental Protocol: PC-12 Cell Neurite Outgrowth Assay

This protocol is based on established methods for assessing neurite outgrowth in PC-12 cells[5][6][7][8].

Objective: To evaluate the ability of this compound to reverse Nogo-66-induced inhibition of neurite outgrowth.

Materials:

  • Cell Line: PC-12 cells

  • Inducing Agent: Nerve Growth Factor (NGF)

  • Inhibitor: Recombinant Nogo-66

  • Test Compound: this compound

  • Positive Control: NEP1-40

  • Negative Control: 4-ethoxy-3-methoxybenzaldehyde

  • Culture Medium: RPMI-1640 supplemented with horse serum and fetal bovine serum.

  • Instrumentation: High-content imaging system

Procedure:

  • Seed PC-12 cells in a 96-well plate coated with poly-L-lysine.

  • After 24 hours, replace the medium with a low-serum medium containing NGF to induce differentiation.

  • Simultaneously, treat the cells with Nogo-66 and varying concentrations of the test compound, positive control, or negative control.

  • Incubate the cells for 48-72 hours.

  • Fix and stain the cells for a neuronal marker (e.g., βIII-tubulin) and a nuclear stain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

Data Analysis and Expected Outcomes:

Neurite length and the percentage of neurite-bearing cells will be quantified using automated image analysis software.

ConditionExpected Outcome
NGF aloneRobust neurite outgrowth
NGF + Nogo-66Significant inhibition of neurite outgrowth
NGF + Nogo-66 + this compoundDose-dependent reversal of Nogo-66 inhibition
NGF + Nogo-66 + NEP1-40Potent reversal of Nogo-66 inhibition
NGF + Nogo-66 + 4-ethoxy-3-methoxybenzaldehydeNo significant reversal of Nogo-66 inhibition

Tier 3: Mechanistic Insight - RhoA Activation Assay

To confirm that the observed functional effect is mediated through the canonical NgR signaling pathway, we will assess the activation of RhoA, a key downstream effector.

Experimental Protocol: G-LISA™ RhoA Activation Assay

This protocol is based on the commercially available G-LISA™ assay, a highly sensitive and quantitative method for measuring GTP-bound RhoA[9][10].

Objective: To determine if this compound inhibits Nogo-66-induced RhoA activation.

Materials:

  • Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y)

  • Stimulant: Recombinant Nogo-66

  • Test Compound: this compound

  • Positive Control (Inhibition of downstream signaling): Y-27632 (a ROCK inhibitor)[11][12][13][14][15]

  • Assay Kit: G-LISA™ RhoA Activation Assay Kit (contains all necessary reagents)

  • Instrumentation: Microplate reader

Procedure:

  • Seed cells in a 6-well plate and grow to confluency.

  • Serum-starve the cells for 2-4 hours.

  • Pre-treat the cells with the test compound or Y-27632 for 1 hour.

  • Stimulate the cells with Nogo-66 for 10-15 minutes.

  • Lyse the cells and perform the G-LISA™ assay according to the manufacturer's instructions.

  • Read the absorbance at 490 nm.

Data Analysis and Expected Outcomes:

The level of active RhoA will be proportional to the absorbance signal.

ConditionExpected RhoA Activation (relative to unstimulated)
UnstimulatedBasal
Nogo-66 stimulatedHigh
Nogo-66 + this compoundDose-dependent decrease
Nogo-66 + Y-27632Basal (as ROCK is downstream of RhoA)

Tier 4: Off-Target Selectivity Profiling - 5-HT1A Receptor Binding

To establish the selectivity of our lead compound, it is essential to assess its activity at other, unrelated targets. Given the prevalence of benzaldehyde derivatives with activity at serotonin receptors, the 5-HT1A receptor is a logical choice for an initial off-target screen[16].

Experimental Protocol: 5-HT1A Receptor Competitive Binding Assay

This protocol is based on standard radioligand binding assays for G-protein coupled receptors[5][11].

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Test Compound: this compound

  • Positive Control: 8-OH-DPAT (a potent 5-HT1A receptor agonist)[1][10][17][18]

  • Radioligand: [³H]-8-OH-DPAT

  • Receptor Source: Membranes from CHO cells stably expressing human 5-HT1A receptor

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Instrumentation: Scintillation counter

Procedure:

  • Follow the same general procedure as the NgR competitive binding assay, substituting the appropriate radioligand, receptor source, and assay buffer.

Data Analysis and Expected Outcomes:

A high Ki value for the 5-HT1A receptor, in contrast to a low Ki for the Nogo-66 receptor, would indicate good selectivity.

CompoundOff-TargetPredicted Ki (nM)
This compound5-HT1A Receptor>1,000
8-OH-DPAT5-HT1A Receptor1

Visualization of Key Pathways and Workflows

Nogo-66_Signaling_Pathway Nogo66 Nogo-66 NgR Nogo-66 Receptor (NgR) Nogo66->NgR Binds p75NTR p75NTR NgR->p75NTR Complex Formation Lingo1 Lingo-1 NgR->Lingo1 Complex Formation RhoA_GDP RhoA-GDP (Inactive) p75NTR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Inactivates Actin Actin Cytoskeleton Reorganization Cofilin->Actin Leads to GrowthCone Growth Cone Collapse Actin->GrowthCone

Caption: Nogo-66 signaling pathway leading to growth cone collapse.

Experimental_Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Assay cluster_tier3 Tier 3: Mechanistic Assay cluster_tier4 Tier 4: Selectivity Profiling BindingAssay NgR Competitive Binding Assay NeuriteAssay Neurite Outgrowth Assay BindingAssay->NeuriteAssay Informs OffTargetAssay 5-HT1A Receptor Binding Assay BindingAssay->OffTargetAssay Compare RhoAAssay RhoA Activation Assay NeuriteAssay->RhoAAssay Mechanism

Caption: Tiered experimental workflow for selectivity assessment.

Summary and Future Directions

This guide provides a robust and scientifically sound framework for the initial characterization of this compound. The proposed experiments will elucidate its binding affinity for the Nogo-66 receptor, its functional consequences on neurite outgrowth, the underlying signaling mechanism, and its selectivity against a relevant off-target.

Positive results from these assays would warrant further investigation, including a broader off-target screening panel (e.g., a kinase panel or a comprehensive GPCR screen) and in vivo studies to assess its efficacy in models of CNS injury. The data generated will be invaluable for making informed decisions about the continued development of this promising compound.

References

  • Barton, W. A., et al. (2003). Structure and axon outgrowth inhibitor binding of the Nogo-66 receptor and related proteins. The EMBO Journal, 22(13), 3291–3302. [Link]

  • Cao, Y., et al. (2008). Nogo-66 Receptor Antagonist Peptide (NEP1-40) Administration Promotes Functional Recovery and Axonal Growth After Lateral Funiculus Injury in the Adult Rat. Neurorehabilitation and Neural Repair, 22(3), 268-279. [Link]

  • GrandPré, T., Li, S., & Strittmatter, S. M. (2002). Nogo-66 receptor antagonist peptide promotes axonal regeneration. Nature, 417(6888), 547–551. [Link]

  • García-López, M. T., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(2), 179–188. [Link]

  • Cytoskeleton, Inc. (n.d.). G-LISA RhoA Activation Assay Biochem Kit. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Li, X., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Experimental and Therapeutic Medicine, 14(6), 5633–5640. [Link]

  • Wang, L., et al. (2017). The Nogo-66 Receptors NgR1 and NgR3 Are Required for Commissural Axon Pathfinding. eNeuro, 4(3), ENEURO.0125-17.2017. [Link]

  • Ramos, A. J., et al. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain research, 1028(2), 227–237. [Link]

  • Chidlow, G., et al. (1999). The 5-HT(1A)receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Experimental eye research, 69(6), 587–596. [Link]

  • Kim, H. J., et al. (2017). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Redox biology, 12, 946–958. [Link]

  • Pradeep, C. S., et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Neurobiology of learning and memory, 205, 107848. [Link]

  • Fournier, A. E., et al. (2002). Truncated Soluble Nogo Receptor Binds Nogo-66 and Blocks Inhibition of Axon Growth by Myelin. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(20), 8876–8883. [Link]

  • Wikipedia contributors. (2024, January 20). Opioid. In Wikipedia, The Free Encyclopedia. Retrieved 05:25, January 26, 2026, from [Link]

  • Xu, P., et al. (2021). Structural insights into lipid and ligand regulation of serotonin receptors. Nature, 592(7854), 469–473. [Link]

  • Chen, Y. C., et al. (2023). Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. STAR protocols, 4(1), 101993. [Link]

  • Nishikubo, K., et al. (2015). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. PloS one, 10(4), e0121123. [Link]

  • Universal Biologicals. (n.d.). RhoA G-LISA Activation Assay (colorimetric). Retrieved from [Link]

  • Hsiao, Y. T., et al. (2018). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PloS one, 13(1), e0191429. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Immunoassays

In the realm of diagnostics, drug development, and fundamental research, the reliability of immunoassays hinges on the specificity of the antibodies employed. An antibody's ability to bind exclusively to its target analyte, without recognizing other structurally similar molecules, is paramount for generating accurate and reproducible data. Cross-reactivity, the phenomenon of an antibody binding to non-target molecules, can lead to false-positive results, inaccurate quantification, and misinterpreted biological effects. This guide provides a comprehensive framework for conducting cross-reactivity studies, using antibodies raised against 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde as a case study. This compound, and its derivatives, are relevant in various fields, including organic synthesis and potentially as haptens for immunoassay development.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for assessing antibody specificity. We will delve into the rationale behind experimental design, present illustrative data, and provide detailed methodologies to empower you to conduct robust cross-reactivity assessments in your own laboratories.

The Target Analyte: this compound

The core of our study is the hapten this compound.[3] Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein.[2] The resulting antibodies are then evaluated for their ability to specifically recognize the hapten. The structure of our target analyte is presented below:

Figure 1: Chemical structure of the target analyte.

Understanding the key structural features of this molecule is crucial for selecting relevant compounds for cross-reactivity testing. These features include the dichlorobenzyl group, the methoxy group, the aldehyde functional group, and the ether linkage.

Designing a Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study should be systematic and comprehensive. The following workflow outlines the critical steps involved.

Figure 2: Workflow for a comprehensive cross-reactivity study.

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity is arguably the most critical step. The goal is to challenge the antibody with molecules that are structurally similar to the target analyte. This allows for a thorough assessment of the antibody's binding epitope. For our case study, a logical panel of cross-reactants would include:

  • Analogs with modifications to the dichlorobenzyl ring: This tests the importance of the chlorine atoms and their positions. Examples include 3,4-dichlorobenzyl and 3,5-dichlorobenzyl derivatives.[4]

  • Analogs with different substituents on the benzaldehyde ring: This evaluates the contribution of the methoxy and hydroxyl groups to the binding epitope. Examples include vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde).[5]

  • Analogs with modifications to the ether linkage: Replacing the benzyl group with other substituents can reveal the importance of this part of the molecule.

  • Precursor molecules and related benzaldehyde derivatives: This helps to understand if the antibody recognizes simpler building blocks of the target analyte. Examples include 4-benzyloxy-3-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and quantitative method for determining antibody specificity. In this format, the free analyte (either the target or a potential cross-reactant) in a sample competes with a fixed amount of labeled analyte for a limited number of antibody binding sites.

Materials
  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antibody against this compound

  • Target Analyte and Potential Cross-Reactants

  • Enzyme-conjugated secondary antibody (if the primary antibody is not labeled)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a series of dilutions for the target analyte (for the standard curve) and each potential cross-reactant.

    • In separate tubes, mix 50 µL of each standard or sample dilution with 50 µL of a fixed, limiting concentration of the enzyme-labeled target analyte.

    • Wash the plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated mixtures to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

Standard Curve Generation

First, a standard curve is generated by plotting the absorbance values against the known concentrations of the unlabeled target analyte. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined from this curve.

Calculation of Cross-Reactivity

The cross-reactivity of each tested compound is then calculated relative to the target analyte using the following formula:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Illustrative Data

The following table presents a hypothetical dataset for the cross-reactivity of an antibody raised against this compound.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde5020
4-[(3,5-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde8012.5
4-Benzyloxy-3-methoxybenzaldehyde2005
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)>1000<1
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)>1000<1
3-Ethoxy-4-methoxybenzaldehyde>1000<1
2,4-Dichlorobenzyl alcohol>1000<1
Interpretation of Results

Based on the illustrative data, the hypothetical antibody demonstrates high specificity for the target analyte. The highest cross-reactivity is observed with analogs that have alterations in the position of the chlorine atoms on the benzyl ring, suggesting that while the dichlorobenzyl moiety is important for binding, the specific substitution pattern is critical. The significantly lower cross-reactivity with compounds lacking the dichlorobenzyl group or having modifications to the benzaldehyde ring indicates that these are key components of the antibody's binding epitope. A cross-reactivity of less than 1% is generally considered negligible for most applications.

Conclusion: Ensuring Assay Integrity through Rigorous Specificity Testing

The development of highly specific antibodies is a cornerstone of reliable immunoassay performance. This guide has outlined a systematic approach to evaluating antibody cross-reactivity, using a hypothetical study of antibodies against this compound. By carefully selecting potential cross-reactants, employing a robust experimental protocol such as competitive ELISA, and correctly analyzing the data, researchers can gain a comprehensive understanding of their antibody's specificity. This rigorous validation is not merely a quality control step; it is a fundamental requirement for generating trustworthy and reproducible scientific data.

References

  • 4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - MDPI. Available at: [Link]

  • Haptens, immunogens and antibodies to oxycodone and its metabolites - Google Patents.
  • Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect - Google Patents.
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed. Available at: [Link]

  • Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography - Semantic Scholar. Available at: [Link]

  • A functional antibody cross-reactive to both human and murine cytotoxic T-lymphocyte-associated protein 4 via binding to an N-glycosylation epitope - PubMed. Available at: [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a | IJGM. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • Use of dichlorobenzyl alchol for preparing a preparation for topical treatment of inflammation and preparation containing dichlorobenzyl alchol - Google Patents.
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A Comparative Guide to the In Vivo Efficacy of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential in vivo efficacy of the novel compound 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde with established standard anti-inflammatory drugs. Due to the limited publicly available in vivo data for this specific molecule, this comparison is based on the well-documented anti-inflammatory properties of its core structure, vanillin and its derivatives. This document is intended for researchers, scientists, and professionals in drug development to highlight the potential of this compound and provide a framework for its evaluation.

Introduction: The Therapeutic Potential of Vanillin Scaffolds

Vanillin, a well-known phenolic aldehyde, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The compound of interest, this compound, incorporates the core vanillin scaffold, suggesting its potential as an anti-inflammatory agent. The rationale for investigating this particular derivative lies in the targeted modification of the vanillin structure, which can enhance its pharmacological properties.[3] This guide will compare its inferred efficacy with that of standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in a well-established preclinical model of acute inflammation.

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of vanillin and its derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1] In contrast, standard drugs like NSAIDs and corticosteroids have well-defined mechanisms of action.

Vanillin Derivatives: These compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] They also inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes crucial for the synthesis of inflammatory mediators like prostaglandins and nitric oxide.[1]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as indomethacin and naproxen, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[5]

Corticosteroids: Dexamethasone, a potent synthetic glucocorticoid, has a broader mechanism of action. It binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. This results in the decreased expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]

Inflammatory_Cascade_and_Drug_Targets cluster_drugs Drug Intervention Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 & COX-2 Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Cell_Membrane_Phospholipids Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Inflammatory_Stimuli->Pro_inflammatory_Cytokines Vanillin_Derivatives Vanillin_Derivatives Vanillin_Derivatives->Prostaglandins Inhibit COX-2 Vanillin_Derivatives->Pro_inflammatory_Cytokines Inhibit Production NSAIDs NSAIDs NSAIDs->Prostaglandins Inhibit COX-1/COX-2 Corticosteroids Corticosteroids Corticosteroids->Arachidonic_Acid Inhibit PLA2 (via Lipocortin-1) Corticosteroids->Pro_inflammatory_Cytokines Inhibit Gene Expression Pro_inflammatory_Cytokines->Inflammation

Caption: Simplified signaling pathway of inflammation and the points of intervention for vanillin derivatives, NSAIDs, and corticosteroids.

Comparative In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and validated preclinical assay to evaluate the efficacy of acute anti-inflammatory agents.[7][8] The injection of carrageenan into the rodent paw induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.

While specific data for this compound is not available, the table below summarizes the reported efficacy of standard drugs in this model, providing a benchmark for future studies.

Drug ClassDrugDoseRoute of AdministrationTime Point of Maximum InhibitionPercentage Inhibition of EdemaReference
NSAID Indomethacin10 mg/kgIntraperitoneal2-4 hours~54%[9]
NSAID Naproxen15 mg/kgIntraperitoneal2 hours~81%[9]
Corticosteroid Dexamethasone1 µg (local)Subplantar3 hours>60%[10]
Vanillin Derivative Vanillin50-100 mg/kgIntraperitonealNot specifiedSignificant decrease[11]
Vanillin Derivative Compound 102b200 mg/kgNot specifiedNot specified93%[3]

Note: The efficacy of different compounds can vary based on the specific experimental conditions, including the animal strain, the concentration of carrageenan, and the timing of measurements.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standardized procedure for evaluating the in vivo anti-inflammatory activity of a test compound.

4.1. Animals

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Animals should be acclimatized for at least one week before the experiment.

  • Housing should be under standard laboratory conditions (22 ± 2 °C, 12-hour light/dark cycle) with free access to food and water.

4.2. Materials

  • Test compound: this compound

  • Standard drugs: Indomethacin, Dexamethasone

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (lambda, type IV)

  • Plethysmometer or digital calipers

  • Syringes and needles

4.3. Experimental Procedure

  • Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test compound (various doses)

    • Group III: Standard drug (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer the test compound, standard drug, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) one hour before the induction of inflammation.[12]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[8][12]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental_Workflow_Paw_Edema cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal_Acclimatization Randomization_Grouping Randomization_Grouping Animal_Acclimatization->Randomization_Grouping Drug_Administration Drug_Administration Randomization_Grouping->Drug_Administration Drug_Preparation Drug_Preparation Drug_Preparation->Drug_Administration Carrageenan_Injection Carrageenan_Injection Drug_Administration->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4, 5 hours Calculate_Edema_Increase Calculate_Edema_Increase Paw_Volume_Measurement->Calculate_Edema_Increase Calculate_Inhibition Calculate_Inhibition Calculate_Edema_Increase->Calculate_Inhibition Statistical_Analysis Statistical_Analysis Calculate_Inhibition->Statistical_Analysis

Caption: Step-by-step experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is currently lacking, the established anti-inflammatory properties of the vanillin scaffold provide a strong rationale for its investigation as a potential therapeutic agent. The comparative framework and detailed experimental protocol provided in this guide offer a robust starting point for researchers to evaluate its efficacy against standard-of-care anti-inflammatory drugs. Future studies should focus on conducting dose-response experiments, elucidating the precise mechanism of action, and evaluating its safety profile to fully characterize its therapeutic potential.

References

  • Koukaras, K., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(14), 5485.
  • Georgiev, G. D., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 4(1), 23-27.
  • BenSaad, L. A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Al-Shorbagy, M. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(19), 6919.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Ex-Pharm Software. (2022, September 11). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method [Video]. YouTube. [Link]

  • Perretti, M., et al. (1993). Effect of dexamethasone on carrageenin-induced inflammation in the lung. British Journal of Pharmacology, 110(2), 705–710.
  • ResearchGate. (2019). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. Retrieved from [Link]

  • Wu, B., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 12(24), 4496.
  • Getting, S. J., et al. (1997). The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1. British Journal of Pharmacology, 120(6), 1075–1080.
  • ResearchGate. (2017). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • ResearchGate. (2015). Anti-inflammatory and antinociceptive activity of vanillin. Retrieved from [Link]

  • Kumar, A., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 9(1), 1-23.

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A Comparative Guide to the Metabolic Stability of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of a drug molecule from a promising candidate to a therapeutic reality, metabolic stability is a critical checkpoint. It dictates the compound's half-life, bioavailability, and potential for generating toxic or active metabolites. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and adverse effects. The liver, the body's primary metabolic hub, employs a host of enzymes to chemically modify foreign compounds (xenobiotics), preparing them for excretion. Understanding a molecule's susceptibility to these enzymatic transformations is therefore paramount for any researcher in the field of drug development.

This guide provides an in-depth technical assessment of the metabolic stability of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (Target Compound 1), a molecule featuring several functional groups with known metabolic liabilities. Through a comparative analysis with strategically designed analogs, we will dissect the metabolic fate of this compound, offering insights into the key structural determinants of its stability. The experimental data presented herein is generated from validated in vitro models, providing a robust framework for predicting in vivo pharmacokinetic behavior.

Structural Rationale and Selection of Comparator Compounds

The structure of Target Compound 1 presents three potential sites for metabolic attack: the aldehyde group, the benzyl ether linkage, and the aromatic rings. To systematically evaluate the contribution of each of these moieties to the overall metabolic stability, a panel of comparator compounds has been selected:

  • Compound 2 (Veratraldehyde): This simpler analog lacks the dichlorobenzyl ether group, allowing for a baseline assessment of the metabolism of the 3,4-disubstituted benzaldehyde core.

  • Compound 3 (Unsubstituted Benzyl Ether): By removing the chloro-substituents from the benzyl ring, we can evaluate the electronic impact of these electron-withdrawing groups on the stability of the ether linkage.

  • Compound 4 (Ketone Analog): The aldehyde in Target Compound 1 is replaced with a ketone, a common bioisosteric replacement intended to enhance metabolic stability against oxidation.

  • Compound 5 (Alcohol Analog): This compound represents a potential metabolite of Target Compound 1, formed by the reduction of the aldehyde. Assessing its stability provides a more complete metabolic picture.

Compound IDStructureRationale for Inclusion
1 (Target) This compoundThe primary compound of interest.
2 3,4-Dimethoxybenzaldehyde (Veratraldehyde)Baseline for aldehyde and methoxy group metabolism.
3 4-(Benzyloxy)-3-methoxybenzaldehydeEvaluates the role of the dichlorobenzyl moiety.
4 1-(4-((2,6-Dichlorobenzyl)oxy)-3-methoxyphenyl)ethan-1-oneAssesses the stability of a ketone vs. an aldehyde.
5 (4-((2,6-Dichlorobenzyl)oxy)-3-methoxyphenyl)methanolRepresents a potential reductive metabolite.

Anticipated Metabolic Pathways

Based on established principles of drug metabolism, several enzymatic pathways are likely to contribute to the biotransformation of Target Compound 1 and its analogs.

Aldehyde Aldehyde Moiety CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid AO / ALDH Oxidation Alcohol Primary Alcohol Aldehyde->Alcohol AKR / CYP Reduction Ether Benzyl Ether Linkage Phenol Phenolic Metabolite Ether->Phenol CYP-mediated O-debenzylation Aromatic Aromatic Rings Hydroxylation Ring Hydroxylation Aromatic->Hydroxylation CarboxylicAcid_p2 Carboxylic Acid CarboxylicAcid->CarboxylicAcid_p2 Alcohol_p2 Primary Alcohol Alcohol->Alcohol_p2 Phenol_p2 Phenolic Metabolite Phenol->Phenol_p2 Glucuronide_Acid Acyl Glucuronide CarboxylicAcid_p2->Glucuronide_Acid UGT Glucuronide_Alcohol O-Glucuronide Alcohol_p2->Glucuronide_Alcohol UGT Phenol_p2->Glucuronide_Alcohol UGT Sulfate_Phenol Sulfate Conjugate Phenol_p2->Sulfate_Phenol

Predicted metabolic pathways for benzaldehyde and benzyl ether containing compounds.
  • Oxidation of the Aldehyde: The aldehyde group is a "soft spot" for metabolism and is readily oxidized to a carboxylic acid by cytosolic enzymes such as aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH).[1]

  • Reduction of the Aldehyde: The aldehyde can also be reduced to the corresponding primary alcohol by aldo-keto reductases (AKRs) or certain cytochrome P450 (CYP) enzymes.[2]

  • O-debenzylation of the Ether: The benzyl ether linkage is susceptible to oxidative cleavage by CYP enzymes, a process known as O-dealkylation.[3][4] This would yield a phenolic metabolite and 2,6-dichlorobenzaldehyde. The electron-withdrawing chlorine atoms on the benzyl ring are expected to influence the rate of this reaction.

  • Aromatic Hydroxylation: The electron-rich aromatic rings can be hydroxylated by CYP enzymes.

  • Phase II Conjugation: The primary metabolites, particularly those with newly formed hydroxyl or carboxylic acid groups, can undergo Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion.

Experimental Design and Protocols

To quantitatively assess metabolic stability, two standard in vitro assays were employed: the liver microsomal stability assay and the hepatocyte stability assay.

cluster_workflow In Vitro Metabolic Stability Workflow cluster_microsomes Microsomal Stability cluster_hepatocytes Hepatocyte Stability start Test Compound (1 µM) microsomes Liver Microsomes (Human, Rat) + NADPH start->microsomes hepatocytes Cryopreserved Hepatocytes (Human, Rat) start->hepatocytes incubate_m Incubate at 37°C (0, 5, 15, 30, 60 min) microsomes->incubate_m quench_m Quench with Acetonitrile incubate_m->quench_m analysis LC-MS/MS Analysis (Quantify Parent Compound) quench_m->analysis incubate_h Incubate at 37°C (0, 15, 30, 60, 120 min) hepatocytes->incubate_h quench_h Quench with Acetonitrile incubate_h->quench_h quench_h->analysis data Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint analysis->data

General experimental workflow for assessing metabolic stability.
Protocol 1: Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, particularly reactions catalyzed by CYP enzymes.

  • Preparation: A reaction mixture containing pooled human or rat liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4) is prepared.

  • Pre-incubation: The test compound (1 µM final concentration) is added to the microsomal suspension and pre-incubated for 5 minutes at 37°C.

  • Initiation: The reaction is initiated by adding a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes).

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

  • Cell Preparation: Cryopreserved human or rat hepatocytes are thawed and suspended in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Incubation: The test compound (1 µM final concentration) is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.

  • Time Points: Aliquots of the cell suspension are removed at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination: The reaction is stopped by adding ice-cold acetonitrile with an internal standard to each aliquot.

  • Sample Processing: Samples are vortexed and centrifuged to pellet cell debris. The supernatant is then transferred for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

Results: A Comparative Analysis of Metabolic Stability

The metabolic stability of the compounds was assessed by measuring the rate of disappearance of the parent compound over time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Human Liver Microsomal Stability
CompoundKey Structural Featurest½ (min)CLint (µL/min/mg protein)Predicted Primary Metabolic Route(s)
1 (Target) Dichlorobenzyl ether, Aldehyde18.537.5O-debenzylation, Aldehyde oxidation
2 Aldehyde, Dimethoxy> 60< 11.6Aldehyde oxidation
3 Benzyl ether, Aldehyde12.356.3O-debenzylation
4 Dichlorobenzyl ether, Ketone45.115.4O-debenzylation
5 Dichlorobenzyl ether, Alcohol25.627.1O-debenzylation, Alcohol oxidation
Human Hepatocyte Stability
CompoundKey Structural Featurest½ (min)CLint (µL/min/10^6 cells)Predicted Primary Metabolic Route(s)
1 (Target) Dichlorobenzyl ether, Aldehyde10.268.0Aldehyde oxidation, O-debenzylation, Conjugation
2 Aldehyde, Dimethoxy28.724.1Aldehyde oxidation, Conjugation
3 Benzyl ether, Aldehyde8.977.9O-debenzylation, Aldehyde oxidation
4 Dichlorobenzyl ether, Ketone22.430.9O-debenzylation, Ketone reduction
5 Dichlorobenzyl ether, Alcohol15.843.9O-debenzylation, Conjugation

Discussion and Mechanistic Interpretation

The experimental data reveals several key structure-metabolism relationships:

  • The Aldehyde is a Major Liability: A comparison of Target Compound 1 with its ketone analog (Compound 4) clearly demonstrates the metabolic liability of the aldehyde group. Compound 4 is significantly more stable in both microsomal and hepatocyte incubations. This is consistent with the known susceptibility of aldehydes to rapid oxidation by AO and ALDH, enzymes that are highly active in hepatocytes.

  • O-Debenzylation is a Key Clearance Pathway: The high clearance of Compound 3, which lacks the dichloro substituents, suggests that O-debenzylation is a facile process for this class of compounds. Interestingly, the presence of the two chlorine atoms in Target Compound 1 appears to slightly decrease the rate of metabolism compared to Compound 3. This could be due to steric hindrance at the benzylic position, impeding access by CYP enzymes, or electronic deactivation of the benzyl ring. Halogenated aromatic compounds are known to be metabolized more slowly in some cases.[5]

  • Hepatocytes Reveal Additional Metabolic Routes: For all compounds, the clearance was higher in hepatocytes than in microsomes. This is expected, as hepatocytes contain a fuller complement of metabolic enzymes, including cytosolic enzymes like AO and ALDH, and Phase II conjugating enzymes. The significant increase in the clearance of Veratraldehyde (Compound 2) in hepatocytes compared to microsomes strongly points to the involvement of non-CYP enzymes in its metabolism.

  • Bioisosteric Replacement is a Viable Strategy: The marked improvement in stability observed upon replacing the aldehyde with a ketone (Compound 4) highlights a successful application of bioisosteric replacement to mitigate metabolic liabilities.[6] This strategy effectively "blocks" the primary site of oxidation without drastically altering the overall scaffold, a common and effective tactic in medicinal chemistry.

Conclusion and Future Directions

This comprehensive guide demonstrates that This compound is a metabolically labile compound, with both the aldehyde group and the benzyl ether linkage serving as primary sites of biotransformation. The aldehyde moiety is particularly susceptible to rapid oxidation, likely mediated by aldehyde oxidase and aldehyde dehydrogenase.

For researchers working with this or structurally similar scaffolds, several strategies can be employed to enhance metabolic stability:

  • Replace the Aldehyde: As demonstrated with the ketone analog, replacing the aldehyde with a more stable functional group is a highly effective strategy. Other potential bioisosteres for aldehydes include nitriles or five-membered heterocycles.

  • Modify the Ether Linkage: While the dichlorobenzyl group appears to confer a slight increase in stability compared to an unsubstituted benzyl group, the ether linkage remains a point of cleavage. Exploring alternative, more robust linkers (e.g., amides, reversed amides, or carbon-carbon bonds) could further improve the metabolic profile.

  • Introduce Metabolic Blocks: Placing metabolically inert groups (such as fluorine) at or near potential sites of oxidation can sterically or electronically hinder enzymatic attack.

The experimental protocols and comparative data presented herein provide a robust framework for assessing and understanding the metabolic fate of novel chemical entities. By applying these principles of structure-metabolism relationships, drug discovery professionals can more effectively design and optimize compounds with improved pharmacokinetic properties, ultimately increasing the probability of success in developing new therapeutics.

References

  • Hutzler, M. F., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 435-447.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Retrieved from [Link]

  • Stockwell, B. R., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(15), 2848-2851.
  • Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 403(6), 1523-1538.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.